Mogroside IA-(1-3)-glucopyranoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H72O14 |
|---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23?,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 |
InChI Key |
NZDCGZOHJTWGOX-PQNCJVOYSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Source and Isolation of Mogroside IA-(1-3)-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid (B12794562) glycoside naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] As a member of the mogroside family, which is renowned for its intense sweetness and potential health benefits, the isolation and characterization of minor mogrosides such as this compound are of significant interest for structure-activity relationship studies and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural source of this compound and outlines a detailed, multi-step protocol for its extraction, separation, and purification from Siraitia grosvenorii. The methodologies described are based on established techniques for the separation of mogroside isomers, including advanced chromatographic methods.[4] Quantitative data on the distribution of major mogrosides in monk fruit is presented to provide a comparative context for the isolation of this minor constituent.
Natural Source
The sole identified natural source of this compound is the fruit of Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu et Z. Y. Zhang, a perennial vine belonging to the Cucurbitaceae family.[1][2][4] This plant is indigenous to Southern China, particularly the Guangxi province, and is cultivated for its intensely sweet fruit, which has been used for centuries in traditional Chinese medicine.[5] The sweetness of the fruit is primarily attributed to a mixture of mogrosides, with Mogroside V being the most abundant.[6][7] this compound is one of the many minor mogroside constituents.
Isolation and Purification Workflow
The isolation of this compound from Siraitia grosvenorii is a challenging task due to its low abundance relative to other major mogrosides and the presence of numerous structurally similar isomers.[4] The following workflow outlines a general yet detailed strategy for its successful isolation and purification, adapted from established protocols for mogroside separation.
References
An In-depth Technical Guide to Mogroside IA-(1-3)-glucopyranoside: Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mogroside IA-(1-3)-glucopyranoside, a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document details its discovery, structural elucidation through advanced spectroscopic techniques, and potential biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Initial Characterization
This compound, also referred to in scientific literature as 20-hydroxy-11-oxomogroside IA1, was first isolated from the unripe fruits of Siraitia grosvenorii.[1] The discovery was part of broader research into the chemical constituents of Luo Han Guo, a plant renowned for its intensely sweet compounds known as mogrosides.[2][3] The initial characterization identified it as a new cucurbitane triterpene glycoside.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H72O14 | [1] |
| Molecular Weight | 801.01 g/mol | [1] |
| Source | Unripe fruits of Siraitia grosvenorii | [1] |
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
Extraction and Isolation
The general procedure for extracting mogrosides from Siraitia grosvenorii fruits is as follows:
-
Extraction: The dried and powdered fruit material is typically extracted with a solvent such as methanol (B129727) or a methanol-water mixture.[3]
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified using various column chromatography techniques, including silica (B1680970) gel and reversed-phase (e.g., ODS) chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC.[1]
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure, including the stereochemistry and the linkages of the sugar moieties to the aglycone.
Quantitative Data for Structural Characterization
The following tables summarize the key NMR spectroscopic data for the structural elucidation of 20-hydroxy-11-oxomogroside IA1, which is synonymous with this compound.
Table 2: ¹³C-NMR Data for the Aglycone of 20-hydroxy-11-oxomogroside IA1 (in C5D5N, 125 MHz)
| Carbon No. | Chemical Shift (δC) | Carbon No. | Chemical Shift (δC) |
| 1 | 38.1 | 16 | 28.5 |
| 2 | 27.0 | 17 | 50.5 |
| 3 | 89.2 | 18 | 17.0 |
| 4 | 39.9 | 19 | 20.0 |
| 5 | 142.1 | 20 | 72.9 |
| 6 | 121.1 | 21 | 28.2 |
| 7 | 30.1 | 22 | 35.1 |
| 8 | 41.2 | 23 | 32.0 |
| 9 | 50.1 | 24 | 78.1 |
| 10 | 37.8 | 25 | 71.9 |
| 11 | 211.9 | 26 | 29.8 |
| 12 | 50.9 | 27 | 26.8 |
| 13 | 48.1 | 28 | 31.0 |
| 14 | 49.8 | 29 | 17.5 |
| 15 | 33.1 | 30 | 26.0 |
Data adapted from Li et al., 2006.
Table 3: ¹³C-NMR Data for the Sugar Moieties of 20-hydroxy-11-oxomogroside IA1 (in C5D5N, 125 MHz)
| Glycosyl Unit | Carbon No. | Chemical Shift (δC) |
| C-3 Glc | 1' | 107.1 |
| 2' | 75.8 | |
| 3' | 78.8 | |
| 4' | 72.0 | |
| 5' | 78.2 | |
| 6' | 63.1 | |
| C-24 Glc | 1'' | 105.9 |
| 2'' | 75.5 | |
| 3'' | 78.6 | |
| 4'' | 71.8 | |
| 5'' | 78.1 | |
| 6'' | 62.9 |
Data adapted from Li et al., 2006.
Biological Activities and Potential Signaling Pathways
While specific biological activities for this compound have not been extensively reported, other mogrosides from Siraitia grosvenorii have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties.[2] It is plausible that this compound shares some of these activities. For instance, some mogrosides are known to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
Further research is warranted to specifically investigate the bioactivities of this compound and elucidate its mechanisms of action.
Conclusion
This compound is a structurally interesting natural product from Siraitia grosvenorii. Its complete characterization provides a basis for further investigation into its pharmacological properties. The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers working on the isolation, identification, and biological evaluation of novel mogrosides and other triterpenoid (B12794562) glycosides. Future studies should focus on the specific biological activities of this compound and its potential therapeutic applications.
References
An In-Depth Technical Guide to Mogroside IA-(1-3)-glucopyranoside: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid (B12794562) glycoside and a member of the mogroside family of compounds, which are the primary sweetening agents in the fruit of Siraitia grosvenorii (Luo Han Guo). While the broader class of mogrosides has garnered significant attention for its intense sweetness and potential therapeutic applications, specific data on individual isomers such as this compound are limited in publicly accessible scientific literature. This guide synthesizes the available information on its chemical structure and properties, drawing parallels from closely related mogrosides where direct data is absent. A comprehensive search of scientific databases reveals a notable gap in the experimental characterization and biological evaluation of this specific compound, highlighting an area ripe for future research.
Chemical Structure and Basic Properties
This compound is a derivative of the aglycone mogrol (B2503665), which is a tetracyclic triterpenoid. The core structure is characterized by a cucurbitane skeleton. The nomenclature "IA-(1-3)-glucopyranoside" specifies the glycosylation pattern. "Mogroside IA" indicates a mogrol core with a single glucose molecule attached at the C-3 position. The "(1-3)-glucopyranoside" extension signifies an additional glucose unit linked to the first glucose at the C-3 position via a β-(1→3) glycosidic bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₂O₁₄ | [1][2] |
| Molecular Weight | 801.01 g/mol | [1][2] |
| Natural Source | Siraitia grosvenorii (Luo Han Guo) | [1][2] |
| Appearance | White to off-white powder (presumed) | General knowledge of purified mogrosides |
| Solubility | Soluble in water and lower alcohols (presumed) | General knowledge of glycosylated natural products |
| Purity | Commercially available up to ≥98% | [2] |
Experimental Data and Protocols
A thorough review of scientific literature did not yield specific experimental data for this compound, such as NMR, mass spectrometry, or specific optical rotation values. However, the general methodologies for the isolation and characterization of mogroside isomers are well-established.
General Experimental Protocols for Mogroside Isolation and Purification
The isolation of specific mogroside isomers from Siraitia grosvenorii extract is a multi-step process that typically involves extraction, preliminary purification, and fine separation.
Workflow for Mogroside Isomer Separation
Caption: General workflow for the isolation and purification of mogroside isomers.
Detailed Methodologies:
-
Extraction: Dried and powdered fruit of Siraitia grosvenorii is typically extracted with hot water or an ethanol-water mixture. This process is often repeated multiple times to ensure a high yield of the water-soluble mogrosides.[3][4][5]
-
Enrichment: The crude extract is often passed through a macroporous resin column.[4][5] The resin adsorbs the mogrosides, which can then be eluted with a higher concentration of ethanol, effectively removing more polar impurities like sugars and salts.
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction, containing a mixture of mogroside isomers, is subjected to preparative or semi-preparative HPLC for the separation of individual compounds.[6] A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.[6]
-
Structural Elucidation: The structure of the isolated isomer is then confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure, including the stereochemistry and the positions of the glycosidic linkages.
-
Biological Properties and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Research has predominantly focused on the more abundant mogrosides, such as Mogroside V.
Postulated Biological Activities Based on Related Compounds
Based on studies of other mogrosides, it is plausible that this compound may exhibit some of the following activities:
-
Anti-inflammatory effects: Mogrosides have been shown to inhibit the production of inflammatory mediators.
-
Antioxidant properties: Mogrosides can act as scavengers of reactive oxygen species.
-
Metabolic regulation: Some mogrosides have been investigated for their potential to modulate glucose metabolism.
It is crucial to note that these are extrapolations, and dedicated experimental work is required to confirm any biological activity for this specific compound.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized signaling pathways potentially modulated by mogrosides.
Conclusion and Future Directions
This compound is a structurally defined natural product from Siraitia grosvenorii. While its basic chemical identity is known, there is a significant dearth of publicly available experimental data regarding its physicochemical properties, biological activities, and mechanisms of action. The methodologies for its isolation and characterization can be inferred from the extensive research on other mogrosides.
Future research should focus on the isolation of this compound in sufficient quantities to perform comprehensive spectroscopic analysis (NMR, MS) and to evaluate its biological activities in various in vitro and in vivo models. Such studies would be invaluable in determining if this specific isomer possesses unique properties that differentiate it from other mogrosides and could hold potential for applications in the food, pharmaceutical, and biotechnology industries.
References
An In-depth Technical Guide to the Biosynthesis of Mogroside IA and its Putative Glucosylation in Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogrosides, the triterpenoid (B12794562) glycosides responsible for the intense sweetness of the monk fruit (Siraitia grosvenorii), are of significant interest for their potential as natural, non-caloric sweeteners and their various pharmacological activities. This technical guide provides a detailed overview of the core biosynthesis pathway leading to Mogroside IA, a key intermediate in the mogroside family. Furthermore, it explores the putative subsequent glycosylation to form Mogroside IA-(1-3)-glucopyranoside, a specific derivative. This document synthesizes current knowledge on the enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for key research methodologies, and provides visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Siraitia grosvenorii, a perennial vine native to southern China, produces a class of cucurbitane-type triterpenoid glycosides known as mogrosides. These compounds are renowned for their intense sweetness, which can be up to 300 times that of sucrose, without contributing calories. The biosynthesis of mogrosides involves a complex series of enzymatic reactions, starting from the general isoprenoid pathway and culminating in a variety of glycosylated mogrol (B2503665) derivatives. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing mogroside production and for the synthesis of novel sweetener compounds. This guide focuses on the formation of Mogroside IA and its potential conversion to this compound.
The Core Biosynthesis Pathway of Mogroside IA
The biosynthesis of Mogroside IA begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidation and glycosylation steps. The key enzyme families involved are squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs)[1][2][3].
The pathway can be summarized as follows:
-
From Squalene to Cucurbitadienol (B1255190): The pathway initiates with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids, to form the cucurbitane skeleton, cucurbitadienol. This reaction is catalyzed by the enzyme cucurbitadienol synthase (CS).
-
Hydroxylation to Mogrol: Cucurbitadienol undergoes a series of hydroxylation reactions at positions C-11 and C-25, catalyzed by cytochrome P450 monooxygenases (CYP450s), to form the aglycone mogrol.
-
Glycosylation of Mogrol to Mogroside IA: Mogrol is then glycosylated by specific UDP-glucosyltransferases (UGTs). The formation of Mogroside IA involves the addition of a single glucose molecule to the C-24 hydroxyl group of mogrol. The enzyme responsible for this specific reaction has been identified as UGT720-269-1[4].
Visualizing the Pathway to Mogroside IA
Putative Biosynthesis of this compound
While the biosynthesis of Mogroside IA is relatively well-characterized, the specific enzymatic step leading to this compound is not explicitly detailed in the currently available literature. Based on the known mechanisms of mogroside biosynthesis, it is hypothesized that this compound is formed through the further glycosylation of Mogroside IA. This would involve a specific UGT capable of catalyzing the formation of a (1->3) glycosidic bond by adding a glucose molecule to the existing glucose moiety at the C-24 position of Mogroside IA. The identification and characterization of this specific UGT remains a subject for future research.
Hypothesized Final Step
Quantitative Data
Quantitative analysis of mogrosides is crucial for understanding their accumulation during fruit development and for quality control of monk fruit products. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common method for accurate quantification.
Table 1: Concentration of Key Mogrosides During Fruit Development
| Days After Flowering (DAF) | Mogroside IIE (μg/g DW) | Mogroside V (μg/g DW) | Siamenoside I (μg/g DW) |
| 15 | 158.84 ± 9.98 | 23.08 ± 3.7 | ND |
| 34 | 570.51 ± 59.09 | 42.58 ± 5.36 | ND |
| 51 | - | - | - |
| 77 | - | - | - |
| 103 | - | - | - |
| Data adapted from a study on mogroside accumulation. Note: Data for Mogroside IA was not specifically available in the cited literature, and "-" indicates data not provided in the source. ND = Not Detected. |
Table 2: Kinetic Parameters of a Key UDP-Glucosyltransferase
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |
| UGT94-289-3 | Mogroside IIE | 150 ± 20 | 0.018 ± 0.001 | 0.00012 |
| This table presents kinetic data for UGT94-289-3, which is involved in the later stages of mogroside biosynthesis, to illustrate the type of quantitative data available for these enzymes. Kinetic data for UGT720-269-1 with mogrol as a substrate is a key area for future research. |
Experimental Protocols
Heterologous Expression and Purification of S. grosvenorii UGTs
This protocol describes a general method for the expression of plant UGTs in E. coli, which can be adapted for the characterization of enzymes like UGT720-269-1.
Workflow Diagram:
Methodology:
-
Gene Cloning:
-
Isolate total RNA from young S. grosvenorii fruit tissue.
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the target UGT gene (e.g., UGT720-269-1) using gene-specific primers.
-
Clone the PCR product into a suitable expression vector, such as pET-28a, which adds a His-tag for purification.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged UGT protein with elution buffer containing imidazole.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
UGT Enzyme Activity Assay
This protocol outlines a method to determine the activity of a purified UGT enzyme with mogrol as a substrate.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
1 mM DTT
-
1 mM UDP-glucose
-
100 µM mogrol (dissolved in DMSO)
-
Purified UGT enzyme (1-5 µg)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.
-
Analysis:
-
Centrifuge the mixture to precipitate the enzyme.
-
Analyze the supernatant by HPLC-MS/MS to identify and quantify the product (Mogroside IA).
-
HPLC-MS/MS Analysis of Mogrosides
This protocol provides a general framework for the quantitative analysis of mogrosides.
Logical Relationship of Analytical Components:
Methodology:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific mogrosides.
-
MRM Transitions: Specific precursor-to-product ion transitions for each mogroside of interest need to be determined using authentic standards.
-
Conclusion and Future Directions
The biosynthesis pathway of Mogroside IA in Siraitia grosvenorii is a multi-step process involving several key enzyme families, with the final glycosylation of mogrol being catalyzed by UGT720-269-1. While the formation of Mogroside IA is established, the specific enzymatic conversion to this compound has yet to be elucidated. Future research should focus on identifying and characterizing the specific UDP-glucosyltransferase responsible for this 1-3 linkage. Such studies will not only complete our understanding of the mogroside biosynthetic network but also provide valuable enzymatic tools for the biotechnological production of novel, high-potency sweeteners. The protocols and data presented in this guide offer a solid foundation for researchers to pursue these exciting avenues of investigation.
References
An In-Depth Technical Guide to the Preliminary In Vitro Effects of Mogrosides
Disclaimer: This technical guide addresses the in vitro effects of mogrosides, a class of triterpenoid (B12794562) glycosides isolated from Siraitia grosvenorii (monk fruit). Due to the limited availability of specific research on Mogroside IA-(1-3)-glucopyranoside, this document summarizes findings on closely related mogrosides and mogroside extracts to provide a comprehensive overview for researchers, scientists, and drug development professionals. The presented data and protocols are derived from studies on compounds such as Mogroside V, 11-oxo-mogroside V, and standardized mogroside extracts.
Introduction
Mogrosides, the primary sweetening components of monk fruit, have garnered significant interest for their potential therapeutic applications. These cucurbitane-type triterpenoid glycosides are recognized for a range of biological activities, including antioxidant and antiglycation properties.[1] This guide provides a detailed summary of the available in vitro data, experimental methodologies, and associated signaling pathways to facilitate further research and development.
Quantitative Data on In Vitro Effects
The following tables summarize the quantitative data from various in vitro studies on mogrosides and mogroside extracts.
Table 1: Antioxidant Activity of Mogrosides
| Compound/Extract | Assay | EC50 / IC50 (µg/mL) | Reference |
| Mogroside V | Superoxide (B77818) (O₂⁻) Scavenging | > 11-oxo-mogroside V | [1][2] |
| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | [1][2] |
| Mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | > 11-oxo-mogroside V | [1][2] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [1][2] |
| Mogroside V | Hydroxyl (•OH) Radical Scavenging | 48.44 | [1][2] |
| 11-oxo-mogroside V | Hydroxyl (•OH) Radical Scavenging | 146.17 | [1][2] |
| 11-oxo-mogroside V | •OH-induced DNA Damage Inhibition | 3.09 | [1][2] |
| Mogroside Extract (MGE) | DPPH Radical Scavenging | 1118.1 | [3] |
| Mogroside Extract (MGE) | ABTS Radical Scavenging | 1473.2 | [3] |
| Ascorbic Acid (Control) | DPPH Radical Scavenging | 9.6 | [3] |
| Trolox (Control) | ABTS Radical Scavenging | 47.9 | [3] |
Table 2: Antiglycation Activity of Mogroside Extract (MGE)
| Assay | MGE Concentration (µg/mL) | % Inhibition / Effect | Reference |
| Fluorescent AGEs Formation | 500 | 58.5% inhibition | [3] |
| Protein Carbonyls | 500 | 26.7% inhibition | [3] |
| Nε-(carboxymethyl) lysine (B10760008) (CML) | 500 | 71.2% inhibition | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Antioxidant Activity Assays (Chemiluminescence Method)[4]
Objective: To quantify the scavenging effect of mogrosides on reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
Materials:
-
Purified mogroside sample
-
Luminol
-
Tris-HCl buffer
-
Pyrogallol (for O₂⁻ generation)
-
H₂O₂ solution
-
FeSO₄-EDTA (for •OH generation)
-
Chemiluminescence detector
Protocols:
-
Superoxide (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the mogroside sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the mogroside sample.
-
Measure the chemiluminescence intensity.
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the mogroside sample to the system.
-
Measure the chemiluminescence intensity. Inhibition of chemiluminescence indicates •OH scavenging.
-
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
In Vitro Antiglycation Assay (BSA-Glucose Model)[3][5]
Objective: To determine the inhibitory effect of a mogroside extract on the formation of advanced glycation end-products (AGEs).
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose
-
Mogroside Extract (MGE)
-
Aminoguanidine (B1677879) (AG) as a positive control
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4
-
Sodium azide
-
Microplate reader
Protocol:
-
Prepare reaction mixtures in 0.1 M PBS (pH 7.4) containing 10 mg/mL BSA, 0.5 M glucose, and 0.02% sodium azide.
-
Add MGE at different concentrations (e.g., 31, 125, and 500 µg/mL) to the reaction mixtures.
-
Prepare a positive control with 500 µg/mL aminoguanidine instead of MGE.
-
Prepare a blank containing BSA and glucose without any inhibitor.
-
Incubate all mixtures in the dark at 37°C for 4 weeks.
-
At weekly intervals, take aliquots to measure the formation of fluorescent AGEs.
-
Measure fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Data Analysis:
-
Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [1 - (FI of sample / FI of blank)] x 100 where FI is the fluorescence intensity.
Signaling Pathways
Mogrosides have been shown to modulate several key signaling pathways in vitro.
AMPK Signaling Pathway
Mogroside V and its aglycone, mogrol, have been identified as potent activators of AMP-activated protein kinase (AMPK).[4] Activation of AMPK plays a crucial role in regulating cellular energy metabolism.
Caption: Mogroside V activation of the AMPK signaling pathway.
TLR4-MyD88 Signaling Pathway
Mogroside V has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)-MyD88 signaling pathway.[5]
Caption: Inhibition of the TLR4-MyD88 pathway by Mogroside V.
Experimental Workflow for In Vitro Antioxidant and Antiglycation Studies
The following diagram illustrates a general workflow for investigating the in vitro effects of mogrosides.
Caption: General experimental workflow for mogroside in vitro studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Mogroside IA-(1-3)-glucopyranoside and its Role as a Natural Sweetener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid (B12794562) glycoside and a constituent of the natural sweetener extract from the monk fruit, Siraitia grosvenorii. While not the most abundant mogroside, its structure contributes to the overall sweetness profile and offers a subject of interest for structure-activity relationship studies in the development of novel sweeteners. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, its role within the broader context of mogroside sweeteners, and detailed experimental protocols for its extraction, purification, and analysis. Furthermore, this guide elucidates the biosynthetic pathway of mogrosides and the signaling cascade of sweet taste perception, supported by structured data and visual diagrams to facilitate a deeper understanding for research and development professionals.
Introduction
The demand for natural, non-caloric, high-intensity sweeteners has grown significantly in response to global health concerns related to sugar consumption, such as obesity and type 2 diabetes. Monk fruit (Siraitia grosvenorii) has emerged as a prominent source of such sweeteners, with its intense sweetness attributed to a class of compounds known as mogrosides.[1] These triterpene glycosides are several hundred times sweeter than sucrose (B13894).[2]
This compound is one of the various mogrosides found in monk fruit. While Mogroside V is the most abundant and well-studied, the diverse structures of other mogrosides, including this compound, contribute to the overall taste profile and are of significant interest for understanding the chemical basis of sweetness. This guide focuses on the technical aspects of this compound, providing a resource for its study and potential applications.
Biochemical and Physicochemical Properties
This compound is a glycoside of mogrol, the aglycone common to most mogrosides. Its chemical structure and properties are key to its function.
Table 1: Physicochemical Properties of this compound and the Related Mogroside V
| Property | This compound | Mogroside V (for comparison) |
| Molecular Formula | C42H72O14[3] | C60H102O29 |
| Molecular Weight | 801.01 g/mol [3] | 1287.4 g/mol |
| Appearance | White to off-white solid | White to pale-yellow crystalline powder[4] |
| Sweetness (relative to sucrose) | Data not readily available | 200–350 times sweeter than sucrose[2][5] |
| Solubility | May be soluble in DMSO, water, and ethanol[6] | High aqueous and ethanolic solubility[4] |
| Thermal Stability | Data not readily available | Stable at 100-150°C for 4 hours and in boiling water for up to 8 hours[7] |
| pH Stability | Data not readily available | Stable in a pH range of 2-10[4][8] |
Biosynthesis of Mogrosides
The biosynthesis of mogrosides in Siraitia grosvenorii is a complex process involving multiple enzymatic steps, starting from the precursor squalene. This pathway is crucial for the production of the sweet compounds in monk fruit.[7]
The key enzyme families involved in the biosynthesis of mogrosides are:
-
Squalene epoxidases
-
Triterpenoid synthases
-
Epoxide hydrolases
-
Cytochrome P450s
-
UDP-glucosyltransferases
The pathway proceeds through the formation of the aglycone mogrol, which is then subjected to a series of glycosylation steps to produce the various mogrosides.[5][7]
Sweet Taste Signaling Pathway
The sweet taste of mogrosides is perceived through the activation of the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.[4][9] Binding of a sweet molecule to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.
Experimental Protocols
Extraction of Mogrosides from Siraitia grosvenorii
This protocol describes a general method for the extraction of mogrosides from dried monk fruit.
Workflow for Mogroside Extraction
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% (v/v) Ethanol (B145695) in deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of powdered monk fruit.
-
Add the powder to a flask with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Separate the liquid extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant and repeat the extraction process on the residue two more times to maximize yield.
-
Combine the supernatants from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous solution is the crude mogroside extract.
Purification of Mogrosides by Column Chromatography
This protocol outlines a general procedure for the purification of mogrosides from the crude extract using macroporous resin chromatography.
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., AB-8)
-
Chromatography column
-
Deionized water
-
Aqueous ethanol solutions of varying concentrations (e.g., 20%, 40%, 60%, 80%)
-
Fraction collector
Procedure:
-
Pack a chromatography column with the macroporous resin and equilibrate with deionized water.
-
Load the crude mogroside extract onto the column.
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.
-
Elute the column with a stepwise gradient of aqueous ethanol, starting with a low concentration (e.g., 20%) and gradually increasing to higher concentrations (e.g., 40%, 60%, 80%).
-
Collect fractions using a fraction collector.
-
Analyze the fractions for the presence of mogrosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the desired mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain a purified mogroside extract.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantitative analysis of mogrosides.
Table 2: HPLC Parameters for Mogroside Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Gradient | Example: 20-40% Acetonitrile over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 203 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10-20 µL |
Procedure:
-
Prepare standard solutions of known concentrations of the target mogroside(s) in the mobile phase.
-
Prepare the sample for analysis by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the mogrosides in the sample by comparing their retention times and peak areas to those of the standards.
Sensory Evaluation
This protocol describes a general method for assessing the sweetness of mogroside solutions.
Materials:
-
Purified mogroside sample
-
Sucrose (for reference)
-
Deionized water
-
Trained sensory panel (8-12 members)
Procedure:
-
Panelist Training: Train panelists to recognize and rate the intensity of sweet taste using a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).
-
Sample Preparation: Prepare a series of solutions of the mogroside sample at different concentrations in deionized water.
-
Testing Protocol (e.g., Two-Alternative Forced Choice):
-
Present panelists with pairs of samples, one containing the mogroside solution and the other a reference solution (e.g., a specific concentration of sucrose or plain water).
-
Ask panelists to identify the sweeter sample.
-
The concentration at which the mogroside solution is perceived as equally sweet to a reference sucrose solution can be used to determine its relative sweetness.
-
-
Data Analysis: Analyze the data statistically to determine the sweetness intensity and profile of the mogroside sample.
Conclusion
This compound, as a component of the natural sweetener from monk fruit, plays a role in the complex sensory profile of this increasingly popular sugar substitute. While specific quantitative data for this individual mogroside are limited, the established methodologies for the extraction, purification, and analysis of the broader mogroside class provide a solid foundation for further research. The elucidation of the mogroside biosynthetic pathway and the sweet taste signaling cascade offers valuable insights for metabolic engineering and the development of novel sweeteners. This technical guide serves as a comprehensive resource for scientists and researchers in the field, aiming to facilitate further investigation into the properties and potential applications of this compound and other related natural sweeteners.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | Natural Products 1 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]
- 6. Mogroside - Wikipedia [en.wikipedia.org]
- 7. standards.chromadex.com [standards.chromadex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Applications of Mogroside IA-(1-3)-glucopyranoside: A Technical Guide
Disclaimer: This technical guide explores the potential therapeutic applications of Mogroside IA-(1-3)-glucopyranoside. It is important to note that publicly available research specifically on this compound is limited. Therefore, this document extrapolates potential applications based on the well-documented bioactivities of the broader mogroside family, a class of triterpenoid (B12794562) glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). The information presented herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a definitive guide to the therapeutic use of this specific compound.
Introduction to Mogrosides
Mogrosides are the primary active constituents of Siraitia grosvenorii, responsible for its intense sweetness.[1][2] Beyond their use as natural, non-caloric sweeteners, mogrosides have garnered significant scientific interest for their diverse pharmacological activities.[3][4] These activities include, but are not limited to, antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects.[2][3][5] The general structure of mogrosides consists of a mogrol (B2503665) aglycone linked to a varying number of glucose units. The specific glycosidic linkages and the number of glucose moieties influence their biological properties. While data on this compound is scarce, the extensive research on other mogrosides, such as Mogroside V and Mogroside IIIE, provides a strong foundation for exploring its potential therapeutic applications.
Potential Therapeutic Applications
Based on the activities of the broader mogroside family, this compound may exhibit potential in the following therapeutic areas:
Anti-inflammatory Effects
Mogrosides have demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.[4][6] This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways.
Mechanism of Action: Mogrosides have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition is often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] For instance, Mogroside V has been shown to alleviate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)-MyD88 signaling pathway.[7]
Signaling Pathway Diagram: Anti-inflammatory Action of Mogrosides
Caption: Inhibition of LPS-induced inflammatory pathways by mogrosides.
Antioxidant Activity
Mogrosides are known to possess significant antioxidant properties, scavenging various reactive oxygen species (ROS).[9][10] This activity is crucial in combating oxidative stress, a key contributor to numerous chronic diseases.
Quantitative Data: The antioxidant capacity of mogrosides has been quantified using various assays. The half-maximal effective concentration (EC50) values for scavenging different ROS are summarized below.
| Mogroside Derivative | ROS Scavenged | EC50 (µg/mL) | Reference |
| Mogroside V | Hydroxyl radical (•OH) | 48.44 | [10] |
| 11-oxo-mogroside V | Superoxide anion (O₂⁻) | 4.79 | [10] |
| 11-oxo-mogroside V | Hydrogen peroxide (H₂O₂) | 16.52 | [10] |
| 11-oxo-mogroside V | •OH-induced DNA damage | 3.09 | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a general method for assessing the antioxidant activity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.[11]
-
Anti-Cancer Potential
Emerging evidence suggests that mogrosides may possess anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis.[12][13][14]
Mechanism of Action: Mogroside V has been shown to inhibit the proliferation of pancreatic cancer cells by promoting apoptosis and arresting the cell cycle.[12][14] This effect is potentially mediated through the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Mogroside IVe has also been reported to induce apoptosis in colorectal and laryngeal cancer cells by upregulating p53 and downregulating p-ERK1 and MMP-9.[15]
Signaling Pathway Diagram: Anti-Cancer Action of Mogrosides
Caption: Modulation of STAT3 signaling by mogrosides in cancer cells.
Management of Metabolic Disorders
Mogrosides have shown promise in the management of metabolic disorders, particularly diabetes, by improving glucose homeostasis and insulin (B600854) sensitivity.[16][17]
Mechanism of Action: Mogrosides can stimulate insulin secretion from pancreatic β-cells.[18] Furthermore, they have been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.[19] Activation of AMPK can lead to improved glucose uptake and reduced gluconeogenesis. Mogroside IIIE has been shown to alleviate gestational diabetes mellitus by activating the AMPK signaling pathway.[20]
Experimental Workflow: In Vivo Gestational Diabetes Mellitus (GDM) Model
Caption: Workflow for evaluating Mogroside IIIE in a GDM mouse model.[20]
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of mogrosides is an important consideration for their therapeutic development. Studies on Mogroside V indicate that it has a relatively short time to reach peak plasma concentration (Tmax of 45 minutes) and a moderate elimination half-life (138.5 minutes), suggesting good druggability.[21] However, the oral bioavailability of some mogrosides can be low, as they may be metabolized by gut microbiota before absorption.[22] Further research is needed to understand the specific pharmacokinetic properties of this compound.
Conclusion and Future Directions
While specific data on this compound is currently lacking, the extensive body of research on the mogroside family strongly suggests its potential for therapeutic applications in inflammatory diseases, cancer, and metabolic disorders. Its potential antioxidant properties further enhance its profile as a promising lead compound for drug discovery.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods to isolate and purify this compound in sufficient quantities for biological evaluation.
-
In Vitro and In Vivo Studies: Conducting comprehensive studies to specifically evaluate the anti-inflammatory, anti-cancer, and anti-diabetic activities of this compound.
-
Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways modulated by this specific mogroside.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its bioavailability and potential as a therapeutic agent.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. Potential Anticancer Effect of Bioactive Extract of Monk Fruit (Siraitia grosvenori) on Human Prostate and Bladder Cancer Cells [scirp.org]
- 14. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 15. researchgate.net [researchgate.net]
- 16. eprafarms.com [eprafarms.com]
- 17. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Mogroside V: A Review of Its Structure, Synthesis, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Technical Whitepaper: An Analysis of the Hypoglycemic Properties of Mogrosides with a Focus on Mogroside IA-(1-3)-glucopyranoside
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific studies detailing the hypoglycemic properties of Mogroside IA-(1-3)-glucopyranoside have been identified. This document synthesizes the extensive research on closely related mogrosides, primarily Mogroside V, and the general mogroside-rich extracts from Siraitia grosvenorii (Luo Han Guo) to infer potential mechanisms and properties. The experimental data and pathways described herein pertain to these related compounds and should be considered as a predictive framework for the target compound.
Introduction
Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit, is a source of intensely sweet triterpenoid (B12794562) glycosides called mogrosides. These compounds are widely used as non-caloric natural sweeteners and have garnered significant scientific interest for their potential therapeutic effects, particularly in the context of metabolic disorders like type 2 diabetes.[1][2] The hypoglycemic and anti-diabetic activities of mogroside extracts and their principal components, such as Mogroside V, have been attributed to several mechanisms, including the stimulation of insulin (B600854) secretion, modulation of key metabolic signaling pathways, and antioxidant effects.[3][4][5]
Mogrosides are characterized by a mogrol (B2503665) aglycone backbone with varying numbers and linkages of glucose units.[3] The specific glycosidic structure is critical to their biological activity. While extensive research exists for major mogrosides like Mogroside V and Siamenoside I, the specific derivative, this compound, remains uncharacterized in the scientific literature regarding its effects on glucose metabolism. This whitepaper will, therefore, provide a comprehensive overview of the established hypoglycemic properties of the mogroside family as a foundational guide for future research into specific derivatives like this compound.
Known Hypoglycemic Mechanisms of Mogrosides
Research indicates that mogrosides exert their anti-diabetic effects through a multi-pronged approach, targeting different aspects of glucose homeostasis.
2.1 Stimulation of Insulin Secretion Studies have demonstrated that both crude Luo Han Guo extract and purified Mogroside V can directly stimulate insulin secretion from pancreatic β-cells.[4][5][6] This action is crucial for managing blood glucose levels, as insulin is the primary hormone responsible for glucose uptake by peripheral tissues.
2.2 Inhibition of α-Glucosidase One of the key therapeutic strategies for managing postprandial hyperglycemia is the inhibition of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, mogrosides can delay carbohydrate absorption, leading to a more gradual increase in blood glucose after a meal. Mogroside V, in particular, has been identified as a direct inhibitor of α-glucosidase.[7][8]
2.3 Activation of the AMPK Signaling Pathway The 5' AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism.[3] Activation of AMPK in tissues like the liver, muscle, and adipose tissue enhances glucose uptake and utilization while suppressing hepatic gluconeogenesis (the production of glucose in the liver).[9][10] Mogrol, the metabolic precursor to mogrosides following digestion, has been found to activate AMPK, suggesting this is a primary mechanism for the systemic hypoglycemic effects observed.[3][10] This activation leads to the downregulation of genes involved in gluconeogenesis and lipogenesis.[9]
2.4 Antioxidant and Anti-inflammatory Effects Chronic hyperglycemia is associated with increased oxidative stress and inflammation, which contribute to insulin resistance and β-cell dysfunction.[2] Mogroside extracts have been shown to scavenge free radicals, increase the activity of endogenous antioxidant enzymes, and reduce levels of inflammatory markers, thereby protecting against diabetes-related complications.[11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Mogroside V and mogroside-rich extracts.
Table 1: In Vitro Efficacy of Mogroside V
| Parameter | Compound | Value | Assay System | Source(s) |
|---|---|---|---|---|
| α-Glucosidase Inhibition | Mogroside V | IC50: 46.11 µM | Enzyme Inhibition Assay | [7][8] |
| Insulin Secretion | Mogroside V | Significant increase at 5 µM | Pancreatic β-cell line |[4][8] |
Table 2: In Vivo Hypoglycemic Effects of Mogroside-Rich Extract (MGE) and Mogroside V
| Compound | Animal Model | Dosage | Duration | Key Outcomes | Source(s) |
|---|---|---|---|---|---|
| MGE | STZ-induced Diabetic Mice | 150 & 300 mg/kg | 5 weeks | Dose-dependent reduction in Fasting Blood Glucose (FBG), GSP, and HOMA-IR. | [9] |
| Mogroside V | T2DM Rats | 30, 75, 150 mg/kg/day | Not Specified | Improved fasting blood glucose and insulin sensitivity. | [8] |
| MGE | Alloxan-induced Diabetic Mice | Not specified | Not specified | Lowered serum glucose and oxidative stress. |[12] |
Detailed Experimental Protocols
4.1 Protocol for α-Glucosidase Inhibition Assay
This protocol is based on methodologies described for assessing Mogroside V's inhibitory activity.[7]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (e.g., 40 mM, pH 7.0). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.
-
Incubation: Test compound (Mogroside V) at various concentrations is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.
-
Reaction Termination: After a second incubation period (e.g., 20 minutes), the reaction is terminated by adding a stop solution, typically a high pH buffer like 0.1 M Na₂CO₃.
-
Quantification: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer. The inhibitory activity is calculated as a percentage relative to a control without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
4.2 Protocol for In Vivo Hypoglycemic Study in STZ-Induced Diabetic Mice
This is a generalized protocol based on studies evaluating mogroside extracts.[9]
-
Animal Model Induction: Type 2 diabetes is induced in mice (e.g., Kunming mice) through a combination of a high-fat diet (HFD) for several weeks, followed by a low-dose intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Grouping and Administration: Animals with confirmed hyperglycemia are randomly divided into groups: a normal control group, a diabetic model control group, a positive control group (e.g., metformin), and treatment groups receiving different doses of the mogroside extract (e.g., 150 and 300 mg/kg) via oral gavage daily.
-
Monitoring: Body weight and fasting blood glucose (FBG) are monitored weekly from tail vein blood samples.
-
Terminal Analysis: After the treatment period (e.g., 5 weeks), animals are euthanized. Blood is collected for analysis of serum insulin, glycated serum protein (GSP), and lipid profiles. Tissues such as the liver are harvested for histological examination and analysis of gene expression (e.g., AMPK pathway components) via qPCR or Western blot.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the differences between the groups.
Visualization of Pathways and Workflows
5.1 Signaling Pathway: AMPK Activation by Mogrosides
The following diagram illustrates the proposed mechanism by which mogrosides, via their metabolite mogrol, exert hypoglycemic effects through the AMPK signaling pathway in a hepatocyte.
Caption: Proposed AMPK signaling cascade for mogroside-mediated hypoglycemia.
5.2 Experimental Workflow: In Vivo Hypoglycemic Evaluation
This diagram outlines a typical experimental workflow for assessing the anti-diabetic potential of a test compound like a mogroside derivative.
References
- 1. greal.co [greal.co]
- 2. megawecare.com [megawecare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract.. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ABC Herbalgram Website [herbalgram.org]
- 12. researchgate.net [researchgate.net]
- 13. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
The Anti-inflammatory Potential of Cucurbitane Triterpenoid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitane triterpenoid (B12794562) glycosides, a class of tetracyclic triterpenoid compounds predominantly found in plants of the Cucurbitaceae family, have garnered significant scientific interest for their diverse pharmacological activities. Among these, their potent anti-inflammatory properties present a promising avenue for the development of novel therapeutic agents for a range of inflammatory disorders. These natural products have been shown to modulate key signaling pathways and cellular responses involved in the inflammatory cascade. This technical guide provides an in-depth overview of the anti-inflammatory potential of cucurbitane triterpenoid glycosides, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies employed in their evaluation.
Core Mechanisms of Anti-inflammatory Action
Cucurbitane triterpenoid glycosides exert their anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Cucurbitane triterpenoid glycosides, including Cucurbitacin B and Mogroside V, have been demonstrated to interfere with this pathway at multiple points.[1][2][3] They can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This blockade leads to a significant reduction in the expression of NF-κB-dependent pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[4][5][6][7][8]
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation cascades leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes.
Several cucurbitane triterpenoid glycosides have been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.[1][9] By inhibiting the activation of these key kinases, these compounds effectively dampen the downstream inflammatory signaling, contributing to their overall anti-inflammatory effect.
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of various cucurbitane triterpenoid glycosides has been quantified in numerous in vitro and in vivo studies. The following table summarizes key quantitative data for some of the most studied compounds.
| Compound | Experimental Model | Parameter Measured | Result | Reference |
| Cucurbitacin B | LPS-stimulated RAW 264.7 macrophages | NO Production | IC50: ~5 µM | [1] |
| Imiquimod-induced psoriasis-like dermatitis (mice) | Inhibition of NF-κB and STAT3 activation | Significant reduction in inflammation | [1] | |
| Carrageenan-induced paw edema (rats) | Reduction in paw edema | Dose-dependent reduction | [8] | |
| Cucurbitacin D | Human cancer cell lines (HepG2) | COX-2, iNOS, NO levels | Significant decrease at 5 µM | [6] |
| Cucurbitacin E | LPS/IFN-γ-stimulated RAW 264.7 macrophages | NO Production | Significant inhibition | [10] |
| Carrageenan-induced paw edema (rats) | Paw edema | Significant suppression | [10] | |
| Human cancer cell lines | COX-2 Inhibition | 35% at 100 µg/ml | [4] | |
| Cucurbitacin I | Human cancer cell lines | COX-2 Inhibition | 27% at 100 µg/ml | [4] |
| Cucurbitacin IIb | Con A-stimulated lymphocytes | Lymphocyte proliferation | IC50: 4.05 ± 0.20 µM (24h), 3.50 ± 0.25 µM (48h) | [9] |
| Mogroside V | PM2.5-induced porcine alveolar macrophages | NO Production | Significant inhibition | [3] |
| PM2.5-induced porcine alveolar macrophages | IL-18, TNF-α, COX-2 expression | Inhibition of upregulation | [3] |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of the anti-inflammatory properties of cucurbitane triterpenoid glycosides. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely used primary screening method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10^5 cells/well and allowed to adhere overnight.[11][12]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test cucurbitane triterpenoid glycoside for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the control group) and incubating for 24 hours.[12]
-
Nitric Oxide Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[12]
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of test compounds.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Positive control (e.g., indomethacin (B1671933) or diclofenac).
-
Test groups receiving different doses of the cucurbitane triterpenoid glycoside.
-
-
Compound Administration: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[13]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Conclusion
Cucurbitane triterpenoid glycosides represent a promising class of natural products with significant anti-inflammatory potential. Their ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, provides a strong mechanistic basis for their observed effects. The quantitative data from both in vitro and in vivo studies highlight their potency in reducing the production of pro-inflammatory mediators. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds as potential therapeutic agents for the management of inflammatory diseases. Further research focusing on structure-activity relationships, bioavailability, and safety profiles will be crucial in translating the therapeutic promise of cucurbitane triterpenoid glycosides into clinical applications.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and antiinflammatory activities of cucurbitacins from Cucurbita andreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacins and the Immune System: Update in Research on Anti- inflammatory, Antioxidant, and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of cucurbitacin E isolated from Citrullus lanatus var. citroides: role of reactive nitrogen species and cyclooxygenase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Mogroside IA-(1-3)-glucopyranoside using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mogrosides are a group of cucurbitane-type triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit). They are known for their intense sweetness and are widely used as natural, non-caloric sweeteners.[1][2] Mogroside V is the most abundant and well-characterized mogroside.[3][4] Mogroside IA-(1-3)-glucopyranoside is a related compound of interest, and its accurate quantification is essential for various applications, including pharmacokinetic studies, quality control of monk fruit extracts, and formulation development in the food and pharmaceutical industries. This document provides a comprehensive HPLC-MS/MS method that can be tailored for the specific quantification of this compound.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol involving protein precipitation is described below. This method is suitable for biological matrices like plasma and may be adapted for other sample types.
Materials:
-
Blank matrix (e.g., rat plasma)
-
Methanol (B129727) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 75 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The following conditions are adapted from established methods for Mogroside V and are expected to provide good chromatographic separation and sensitive detection for this compound.[1][3][4]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.0 x 50 mm, 3.0 µm)[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., starting with a higher percentage of A and gradually increasing B) |
| Flow Rate | 0.2 - 0.5 mL/min[1] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][3][4] |
| Precursor Ion (Q1) | m/z 800.0 (Calculated for [M-H]⁻ of this compound, C42H72O14, MW: 801.01)[5] |
| Product Ion (Q3) | Theoretical m/z 638.0 (Corresponding to the loss of a glucose moiety, [M-H-162]⁻). This transition requires experimental verification. |
| Collision Energy (CE) | To be optimized for the specific instrument and transition. A starting point of 40-50 eV can be used based on similar compounds.[3] |
| Other Parameters | Capillary voltage, gas flows (nebulizer, auxiliary, collision), and temperatures should be optimized for maximum signal intensity. |
Quantitative Data (Representative)
The following tables summarize typical quantitative performance data obtained for Mogroside V analysis. These values should be considered as a benchmark, and a full method validation according to regulatory guidelines (e.g., FDA, EMA) is required for the quantification of this compound.
Table 1: Calibration Curve and Sensitivity for Mogroside V [3][4]
| Parameter | Typical Value |
| Linearity Range (ng/mL) | 96.0 - 96000 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 96.0 |
Table 2: Precision and Accuracy for Mogroside V [3]
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 10 | < 10 | 90 - 110 |
| Mid QC | < 10 | < 10 | 90 - 110 |
| High QC | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect for Mogroside V [3]
| Parameter | Typical Value (%) |
| Recovery | 91.3 - 95.7 |
| Matrix Effect | 98.2 - 105.0 |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps in the HPLC-MS/MS workflow for the quantification of this compound.
Logical Relationship of Method Development
Caption: The logical approach for developing a quantitative method for a novel analyte by adapting an existing, validated method for a structurally similar compound.
Conclusion
This application note provides a comprehensive and detailed starting point for the development and validation of an HPLC-MS/MS method for the quantification of this compound. By leveraging the well-established methodologies for Mogroside V, researchers can efficiently establish a sensitive and reliable analytical method. It is imperative to perform a full method validation to ensure the accuracy, precision, and robustness of the assay for its intended application.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 3. This compound [chemicalbook.com]
- 4. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Structural Elucidation of Mogroside IA-(1-3)-glucopyranoside using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, a class of triterpenoid (B12794562) glycosides, are the primary sweetening components of the fruit of Siraitia grosvenorii (Luo Han Guo). Their complex structures, featuring a mogrol (B2503665) aglycone and varying numbers and linkages of glucose units, necessitate sophisticated analytical techniques for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of these natural products. This document provides detailed application notes and protocols for the structural determination of mogrosides, using a representative mogroside as a case study due to the limited availability of specific public data for Mogroside IA-(1-3)-glucopyranoside. The methodologies described are broadly applicable to this class of compounds.
Structural Elucidation Workflow
The structural elucidation of a novel or known mogroside using NMR spectroscopy typically follows a systematic workflow. This involves a series of 1D and 2D NMR experiments that provide information on the chemical environment of each proton and carbon atom, their connectivity through bonds, and their spatial proximity.
Caption: Workflow for the structural elucidation of mogrosides using NMR spectroscopy.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on common practices for the analysis of natural products.
Sample Preparation
-
Isolation and Purification: Isolate the target mogroside from the plant extract using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to a purity of >95%.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the purified mogroside and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). The choice of solvent is critical for signal resolution and to avoid overlapping signals with the solvent itself.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Purpose: To identify the number and chemical environment of protons.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 16-64
-
-
-
1D ¹³C NMR:
-
Purpose: To identify the number and chemical environment of carbon atoms.
-
Typical Parameters:
-
Pulse Program: zgpg30
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024-4096
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 are commonly used.
-
Typical Parameters: Similar to ¹³C NMR with appropriate pulse programs (e.g., dept135, dept90).
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings within the same spin system (typically ³JHH).
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (F2): 12-16 ppm
-
Spectral Width (F1): 200-250 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 4-8
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically ²JCH and ³JCH) correlations between protons and carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2): 12-16 ppm
-
Spectral Width (F1): 200-250 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 16-64
-
-
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, which is crucial for determining relative stereochemistry.
-
Typical Parameters:
-
Pulse Program: noesygpph (NOESY) or roesygpph (ROESY)
-
Spectral Width (F1 and F2): 12-16 ppm
-
Mixing Time: 300-800 ms (B15284909) (NOESY), 150-300 ms (ROESY)
-
Number of Increments (F1): 256-512
-
Number of Scans: 16-32
-
-
Data Presentation: NMR Data for a Representative Mogroside
Table 1: ¹H and ¹³C NMR Data for the Aglycone (Mogrol) Moiety of Mogroside V in Pyridine-d₅
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 39.9 | 1.35, m |
| 2 | 26.5 | 1.80, m |
| 3 | 88.9 | 3.45, dd (11.5, 4.5) |
| 4 | 39.5 | - |
| 5 | 52.0 | 1.05, m |
| 6 | 18.2 | 2.10, m |
| 7 | 125.7 | 5.75, d (5.5) |
| 8 | 141.9 | - |
| 9 | 49.8 | 2.15, m |
| 10 | 37.2 | - |
| 11 | 28.1 | 1.55, m |
| 12 | 71.8 | 3.80, t (8.0) |
| 13 | 47.9 | - |
| 14 | 50.1 | - |
| 15 | 32.8 | 1.65, m |
| 16 | 28.5 | 1.95, m |
| 17 | 45.3 | 2.25, m |
| 18 | 16.2 | 0.85, s |
| 19 | 19.8 | 1.00, s |
| 20 | 36.1 | 1.90, m |
| 21 | 29.2 | 1.15, d (7.0) |
| 22 | 34.9 | 1.60, m |
| 23 | 29.9 | 1.70, m |
| 24 | 75.8 | 4.10, m |
| 25 | 71.5 | - |
| 26 | 29.5 | 1.45, s |
| 27 | 29.8 | 1.50, s |
| 28 | 30.1 | 1.20, s |
| 29 | 26.1 | 0.90, s |
| 30 | 17.8 | 0.95, s |
Table 2: ¹H and ¹³C NMR Data for the Glycosyl Moieties of Mogroside V in Pyridine-d₅
| Glycosyl Unit | Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Glc I (at C-3) | 1' | 105.1 | 4.85, d (7.8) |
| 2' | 75.2 | 4.15, m | |
| 3' | 78.5 | 4.25, m | |
| 4' | 71.8 | 4.10, m | |
| 5' | 78.1 | 3.90, m | |
| 6' | 69.5 | 4.35, m; 4.50, m | |
| Glc II (at C-3) | 1'' | 106.8 | 5.35, d (7.8) |
| 2'' | 76.9 | 4.20, m | |
| 3'' | 78.3 | 4.30, m | |
| 4'' | 71.6 | 4.12, m | |
| 5'' | 78.0 | 3.95, m | |
| 6'' | 62.8 | 4.40, m | |
| Glc III (at C-24) | 1''' | 104.9 | 4.95, d (7.5) |
| 2''' | 83.1 | 4.32, m | |
| 3''' | 78.2 | 4.28, m | |
| 4''' | 71.4 | 4.08, m | |
| 5''' | 77.9 | 3.88, m | |
| 6''' | 69.2 | 4.30, m; 4.45, m | |
| Glc IV (at C-24) | 1'''' | 105.8 | 5.15, d (7.5) |
| 2'''' | 76.5 | 4.18, m | |
| 3'''' | 78.4 | 4.22, m | |
| 4'''' | 71.7 | 4.14, m | |
| 5'''' | 78.2 | 3.92, m | |
| 6'''' | 62.7 | 4.38, m | |
| Glc V (at C-24) | 1''''' | 106.5 | 5.40, d (7.5) |
| 2''''' | 76.8 | 4.24, m | |
| 3''''' | 78.6 | 4.34, m | |
| 4''''' | 71.9 | 4.16, m | |
| 5''''' | 78.3 | 3.98, m | |
| 6''''' | 63.0 | 4.42, m |
Data Interpretation and Structural Assignment
The following diagram illustrates the key correlations used to assign the structure of a mogroside.
Caption: Key 2D NMR correlations for mogroside structural elucidation.
The structural elucidation process involves:
-
Assignment of the Aglycone: Using COSY, HSQC, and HMBC data to trace the carbon skeleton of the mogrol core.
-
Identification of Sugar Units: The anomeric protons (typically δ 4.5-5.5) are identified in the ¹H NMR spectrum. COSY and TOCSY experiments are used to trace the spin systems of each sugar ring.
-
Determination of Glycosylation Sites: HMBC correlations from the anomeric protons of the sugar units to the carbons of the aglycone establish the points of attachment.
-
Determination of Inter-glycosidic Linkages: HMBC correlations between an anomeric proton of one sugar and a carbon of an adjacent sugar reveal the linkage points between the glucose units.
-
Stereochemistry: The relative stereochemistry of the aglycone and the β-configuration of the glycosidic linkages are determined from NOESY/ROESY correlations and the coupling constants of the anomeric protons (typically ³JHH > 7 Hz for β-glucose).
By systematically applying these NMR techniques and interpreting the resulting data, the complete and unambiguous structure of this compound and other related mogrosides can be determined.
Application Notes and Protocols for the Extraction of Mogroside IA-(1-3)-glucopyranoside from Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides are a group of triterpenoid (B12794562) glycosides found in the fruit of Siraitia grosvenorii (monk fruit), a plant native to Southern China. These compounds are renowned for their intense sweetness without contributing calories, making them popular natural sweeteners. While Mogroside V is the most abundant and well-known mogroside, other minor mogrosides, such as Mogroside IA-(1-3)-glucopyranoside, are of increasing interest to researchers for their potential biological activities and unique taste profiles. This compound is a cucurbitane-type triterpenoid glycoside with a molecular formula of C42H72O14 and a molecular weight of 801.01 g/mol .[1][2] This document provides a detailed protocol for the extraction and purification of this compound from monk fruit, based on established methods for the separation of mogrosides.
Principle
The extraction and purification of this compound from monk fruit involves an initial solvent extraction from the fruit matrix, followed by a series of chromatographic steps to isolate the specific compound from a complex mixture of other mogrosides and phytochemicals. Immature monk fruits are reported to be rich in bitter-tasting mogrosides like Mogroside IA1 and IIE, making them a potentially better source for this specific compound compared to mature fruits which are high in the sweet Mogroside V.[3]
Experimental Protocols
1. Raw Material Preparation
Immature monk fruits are the preferred starting material for the extraction of this compound.
-
Protocol:
-
Harvest fresh, immature (green) monk fruits.
-
Wash the fruits thoroughly with deionized water to remove any surface contaminants.
-
Slice the fruits into thin pieces (2-3 mm) to facilitate drying.
-
Dry the fruit slices at a low temperature (40-50°C) in a vacuum oven until a constant weight is achieved to prevent degradation of thermolabile compounds.[4]
-
Grind the dried fruit slices into a fine powder (40-60 mesh) using a laboratory mill.
-
Store the powdered monk fruit in an airtight, light-proof container at 4°C until extraction.
-
2. Extraction of Crude Mogrosides
An ultrasonic-assisted extraction with an ethanol-water mixture is an efficient method for obtaining a crude extract rich in mogrosides.[5]
-
Protocol:
-
Weigh 100 g of dried monk fruit powder and place it in a 2 L glass beaker.
-
Add 1 L of 70% aqueous ethanol (B145695) to the beaker (solid-to-liquid ratio of 1:10 w/v).
-
Submerge the beaker in an ultrasonic water bath.
-
Perform ultrasonic-assisted extraction at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 50°C.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Collect the supernatant. Re-extract the residue twice more with 1 L of 70% aqueous ethanol each time, following the same procedure.
-
Pool the supernatants from the three extraction cycles.
-
Concentrate the pooled supernatant under reduced pressure at 50°C using a rotary evaporator to remove the ethanol.
-
The resulting aqueous extract is the crude mogroside solution.
-
3. Purification of this compound
A multi-step chromatographic process is required to isolate this compound from the crude extract.
-
3.1 Macroporous Resin Column Chromatography (Initial Cleanup)
-
Principle: This step removes polar impurities like sugars and pigments while adsorbing the mogrosides. The mogrosides are then eluted with an organic solvent.
-
Protocol:
-
Pre-treat D101 macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.
-
Pack a glass column (5 cm internal diameter, 50 cm length) with the pre-treated resin.
-
Load the crude mogroside aqueous extract onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove unbound impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol), collecting fractions of 250 mL.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing mogrosides.
-
Pool the mogroside-rich fractions and concentrate them under reduced pressure.
-
-
-
3.2 Silica (B1680970) Gel Column Chromatography (Fractionation)
-
Principle: This step separates the mogrosides based on their polarity.
-
Protocol:
-
Prepare a silica gel (200-300 mesh) slurry in the initial mobile phase (e.g., chloroform-methanol, 9:1 v/v) and pack it into a glass column (3 cm internal diameter, 40 cm length).
-
Dissolve the concentrated mogroside fraction from the previous step in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing methanol in chloroform.
-
Collect fractions and analyze them by TLC/HPLC for the presence of this compound. Fractions containing compounds with similar polarity will be collected together.
-
-
-
3.3 Preparative High-Performance Liquid Chromatography (Final Purification)
-
Principle: Preparative HPLC provides high-resolution separation to isolate the target compound to a high degree of purity.[6][7]
-
Protocol:
-
Pool and concentrate the fractions from the silica gel column that are enriched with this compound.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase of acetonitrile (B52724) and water with a gradient elution program. The exact gradient will need to be optimized based on analytical HPLC runs.
-
Monitor the eluent at a suitable wavelength (e.g., 203 nm) and collect the peak corresponding to this compound.
-
Combine the collected fractions containing the pure compound.
-
Remove the solvent by rotary evaporation and then freeze-dry the sample to obtain pure this compound as a white powder.
-
-
4. Characterization
The identity and purity of the isolated this compound should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.
Data Presentation
Table 1: Extraction and Purification Parameters
| Parameter | Value/Description | Rationale |
| Raw Material | Immature Siraitia grosvenorii fruits | Higher concentration of Mogroside IA precursors.[3] |
| Drying Method | Low-temperature vacuum drying (40-50°C) | Preserves heat-sensitive compounds.[4] |
| Extraction Solvent | 70% Aqueous Ethanol | Efficient for extracting a broad range of mogrosides. |
| Extraction Technique | Ultrasonic-Assisted Extraction | Enhances extraction efficiency and reduces time.[5] |
| Solid-to-Liquid Ratio | 1:10 (w/v) | Ensures adequate solvent penetration. |
| Extraction Time | 3 x 60 minutes | Maximizes the recovery of mogrosides. |
| Initial Purification | D101 Macroporous Resin Chromatography | Removes polar impurities and concentrates mogrosides. |
| Fractionation | Silica Gel Column Chromatography | Separates mogrosides based on polarity. |
| Final Purification | Preparative C18 HPLC | Achieves high purity of the target compound.[6][7] |
Table 2: Hypothetical Yield and Purity at Each Stage (for illustrative purposes)
| Stage | Input Mass/Volume | Output Mass/Purity | Yield (%) |
| Dried Monk Fruit Powder | 100 g | - | - |
| Crude Mogroside Extract | 100 g | ~15 g (total solids) | ~15 |
| Macroporous Resin Eluate | ~15 g | ~5 g (total mogrosides) | ~33 |
| Silica Gel Fraction | ~5 g | ~500 mg (enriched fraction) | ~10 |
| Pure this compound | ~500 mg | ~50 mg (>95% purity) | ~10 |
Note: The values in Table 2 are hypothetical and will vary depending on the quality of the raw material and the efficiency of each step.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical steps in the purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 5. hielscher.com [hielscher.com]
- 6. EP3784051A1 - Novel mogrosides, methods of obtaining the same, and uses - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Mogroside IA-(1-3)-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The identification of novel anti-inflammatory agents is a significant focus of drug discovery. Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Mogrosides, in general, have been reported to possess various biological activities, including anti-inflammatory effects. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory properties of this compound, focusing on its effects on lipopolysaccharide (LPS)-stimulated murine macrophages.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on the macrophage surface, LPS triggers a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. LPS-induced signaling leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription and subsequent production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Mogrosides have been suggested to exert their anti-inflammatory effects by inhibiting this NF-κB signaling pathway.
Diagram of the NF-κB Signaling Pathway
Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Mogroside IA-(1-3)-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Antioxidant Activity of Mogroside Extract
The antioxidant activity of a mogroside extract (MGE) was evaluated using the DPPH radical scavenging assay. The results, including the half-maximal inhibitory concentration (IC50), are summarized in the table below for comparison with standard antioxidants. A lower IC50 value indicates higher antioxidant potency.[7]
| Compound/Extract | DPPH IC50 (μg/mL) | Standard/Test |
| Mogroside Extract (MGE) | 1118.1 | Test |
| Ascorbic Acid | 9.6 | Standard[8] |
| Trolox | 47.9 | Standard (for ABTS assay)[8] |
Table 1: DPPH radical scavenging activity of a mogroside extract compared to a standard antioxidant. Data sourced from Liu et al., 2018.[8]
Experimental Protocols
This section details the methodology for determining the antioxidant activity of Mogroside IA-(1-3)-glucopyranoside using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[9] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at approximately 517 nm.[4][10]
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (99.5%)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, Gallic acid)[11][12][13]
-
96-well microplate
-
Microplate reader
-
Pipettes
-
Incubator
Preparation of Solutions
-
DPPH Working Solution:
-
Dissolve an appropriate amount of DPPH in methanol or ethanol to obtain a stock solution.
-
Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 at 517 nm.
-
Store the solution in a dark container to prevent degradation.[4]
-
-
Test Sample (this compound) Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Perform serial dilutions to obtain a range of concentrations to determine the IC50 value.
-
-
Standard Antioxidant Solutions:
-
Prepare a stock solution of the standard antioxidant (e.g., Ascorbic acid) in the same solvent.
-
Perform serial dilutions to create a standard curve.
-
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add a specific volume of the various concentrations of the this compound solutions to individual wells.
-
Prepare wells for the standard antioxidant solutions in the same manner.
-
For the control (blank), add the same volume of the solvent (methanol or ethanol) to designated wells.
-
-
Initiation of Reaction:
-
To each well, add the DPPH working solution and mix thoroughly.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).[10]
-
-
Measurement:
Data Analysis
-
Calculate the Percentage of DPPH Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
[4]
-
-
Determine the IC50 Value:
-
Plot the percentage of scavenging activity against the concentrations of the test sample and the standard.
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the graph.
-
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH Radical Scavenging Assay.
DPPH Radical Scavenging Mechanism
Caption: General Mechanism of DPPH Radical Scavenging by an Antioxidant.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Investigating Mogroside IA-(1-3)-glucopyranoside in Diabetic Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the therapeutic potential of Mogroside IA-(1-3)-glucopyranoside in preclinical diabetic mouse models. The protocols outlined below are based on established methodologies for evaluating anti-diabetic agents and have been adapted from studies on various mogrosides and mogroside-rich extracts. While direct experimental data for this compound is limited, the provided frameworks offer a robust starting point for its evaluation.
Introduction
Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii (Luo Han Guo), are a class of triterpenoid (B12794562) glycosides recognized for their intense sweetness and potential health benefits.[1][2][3] Emerging research suggests that mogrosides may exert hypoglycemic and insulin-sensitizing effects, making them promising candidates for the development of novel therapeutics for type 2 diabetes mellitus (T2DM).[1][2][4] this compound is one such compound isolated from S. grosvenorii.[5] This document details the experimental protocols to assess its efficacy in established diabetic mouse models.
The proposed mechanism of action for various mogrosides involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][4][6] AMPK is a crucial regulator of cellular energy homeostasis, and its activation can lead to decreased hepatic glucose production and increased glucose uptake in peripheral tissues.[4][7]
Data Presentation
The following tables present a summary of quantitative data from studies on mogroside-rich extracts and other mogroside derivatives in diabetic mouse models. These tables are intended to provide a comparative baseline for expected outcomes when testing this compound.
Table 1: Effects of Mogroside-Rich Extract (MGE) on Metabolic Parameters in High-Fat Diet/Streptozotocin-Induced Diabetic Mice
| Parameter | Diabetic Control | MGE (150 mg/kg) | MGE (300 mg/kg) |
| Fasting Blood Glucose (mmol/L) | 25.8 ± 3.5 | 18.2 ± 2.9 | 14.5 ± 2.1** |
| Serum Insulin (B600854) (mU/L) | 35.4 ± 4.8 | 28.7 ± 3.9 | 24.1 ± 3.3 |
| HOMA-IR | 15.8 ± 2.1 | 10.9 ± 1.5* | 8.2 ± 1.1 |
| Total Cholesterol (mmol/L) | 8.9 ± 1.2 | 7.1 ± 0.9 | 6.2 ± 0.8** |
| Triglycerides (mmol/L) | 3.1 ± 0.4 | 2.4 ± 0.3 | 1.9 ± 0.2** |
*Adapted from studies on mogroside-rich extracts.[2][4] Values are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Diabetic Control. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Effects of Mogroside Treatment on Glucose Tolerance in Diabetic Mice
| Time Point (minutes) | Diabetic Control (AUC) | Mogroside Treatment (AUC) |
| IPGTT | 1850 ± 150 | 1420 ± 120** |
*AUC: Area Under the Curve for the Intraperitoneal Glucose Tolerance Test (IPGTT), expressed in (mg/dL) x min. Adapted from studies on various mogrosides.[3] Values are presented as mean ± SD. *p < 0.01 vs. Diabetic Control.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the anti-diabetic effects of this compound.
Induction of Type 2 Diabetes in Mice
This protocol describes the induction of a T2DM-like state in mice using a combination of a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ).[1][4]
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly divide mice into a control group (standard chow) and an HFD group.
-
Feed the respective diets for 4 weeks to induce obesity and insulin resistance in the HFD group.
-
After 4 weeks of HFD, freshly prepare STZ solution in cold citrate buffer.
-
Inject the HFD-fed mice with a single low dose of STZ (e.g., 100-150 mg/kg body weight) intraperitoneally.[8] The control group receives an equivalent volume of citrate buffer.
-
Monitor blood glucose levels from tail vein blood 72 hours post-STZ injection and then weekly.
-
Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for subsequent experiments.[9]
Administration of this compound
Oral gavage is the recommended method for daily administration of the test compound.[10][11][12]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Animal gavage needles (20-22 gauge for mice)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 50, 100, and 200 mg/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[11]
-
Carefully insert the gavage needle into the esophagus and deliver the suspension.
-
Administer the compound or vehicle daily for the duration of the study (e.g., 4-8 weeks).
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of the mice to clear a glucose load from the bloodstream.[13][14][15][16]
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
Procedure:
-
Fast the mice for 6 hours with free access to water.[16]
-
Record the baseline blood glucose level (t=0) from tail vein blood.
-
Inject D-glucose (2 g/kg body weight) intraperitoneally.[13]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[16]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
Insulin Tolerance Test (ITT)
The ITT evaluates the systemic insulin sensitivity of the mice.[17][18][19][20]
Materials:
-
Human regular insulin
-
Sterile saline
-
Glucometer and test strips
Procedure:
-
Fast the mice for 4-6 hours with free access to water.[17]
-
Record the baseline blood glucose level (t=0) from tail vein blood.
-
Inject human regular insulin (0.75 U/kg body weight) intraperitoneally.[18]
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
-
Plot the percentage decrease in blood glucose from baseline over time.
Western Blot Analysis of AMPK Signaling Pathway
This protocol is for assessing the activation of the AMPK pathway in liver tissue.
Materials:
-
Liver tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Homogenize frozen liver tissue in RIPA buffer and centrifuge to collect the supernatant containing total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.[7] Use β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway for this compound.
References
- 1. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food [mdpi.com]
- 4. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. IP Glucose Tolerance Test in Mouse [protocols.io]
- 16. diacomp.org [diacomp.org]
- 17. Insulin Tolerance Test in Mouse [protocols.io]
- 18. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 19. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. mmpc.org [mmpc.org]
Application Notes: Cell-Based Assays for Cytotoxicity Testing of Mogroside IA-(1-3)-glucopyranoside
Introduction
Mogroside IA-(1-3)-glucopyranoside is a natural triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii[1][2][3]. As a member of the mogroside family of compounds, its biological activities are of significant interest. The parent compound, Mogroside V, has demonstrated various pharmacological effects, including anti-tumor activities, by promoting apoptosis and cell cycle arrest in cancer cells[4][5][6]. Given the therapeutic potential of mogrosides, it is crucial to evaluate the cytotoxic profile of novel derivatives like this compound. This application note provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. These assays are fundamental in drug discovery and development for determining dose-dependent effects on cell viability and proliferation[7][8].
Target Audience: This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and cell biology who are involved in the evaluation of novel chemical entities.
Overview of Cytotoxicity Assays
Several assays are available to measure cytotoxicity, each with a distinct underlying principle. A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic mechanism.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is often an indicator of cell viability[8][9]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[9][10]. The amount of formazan produced is proportional to the number of living cells[11][12].
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[13][14][15]. The amount of LDH released is directly proportional to the number of dead or membrane-compromised cells[15][16].
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. Assays that detect the activation of caspases, a family of proteases central to the apoptotic process, can provide insights into this specific mode of cell death[17][18][19].
Experimental Protocols
1. Cell Culture and Treatment
A suitable cell line should be selected based on the research objectives. For general cytotoxicity screening, a commonly used cancer cell line (e.g., HeLa, A549, or PANC-1) and a non-cancerous cell line (e.g., HEK293 or L02) should be used to assess selectivity. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
For experiments, cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) should be included.
2. MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures[9][10][11][20].
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Culture medium
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[20]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
3. LDH Cytotoxicity Assay Protocol
This protocol is based on standard LDH assay procedures[14][16].
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Culture medium
-
Commercially available LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (often provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Prepare controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.[21]
-
Background control: Culture medium without cells.
-
-
Centrifuge the plate at 250 x g for 5 minutes.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[14]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[14]
-
Add 50 µL of stop solution to each well.[14]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14][21]
Data Presentation
The results from the cytotoxicity assays should be presented in a clear and concise manner. The percentage of cell viability or cytotoxicity is calculated relative to the control groups. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability, should be determined from the dose-response curves.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) - MTT Assay (Mean ± SD) | Cytotoxicity (%) - LDH Assay (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 98.2 ± 5.1 | 1.5 ± 1.8 |
| 10 | 85.7 ± 6.3 | 12.8 ± 3.5 |
| 25 | 62.1 ± 5.8 | 35.4 ± 4.2 |
| 50 | 48.9 ± 4.9 | 51.3 ± 5.5 |
| 100 | 25.3 ± 3.7 | 78.6 ± 6.1 |
| 200 | 10.8 ± 2.9 | 92.1 ± 4.8 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Hypothesized Signaling Pathway for Mogroside-Induced Apoptosis
Based on studies of the related compound Mogroside V, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic pathway, possibly modulated by metabolic stress signaling.
Caption: Hypothesized signaling pathway for mogroside-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mogroside V - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Pharmacokinetic Studies of Mogrosides in Animal Models
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of mogrosides, key bioactive components of Siraitia grosvenorii.
Disclaimer: No publicly available pharmacokinetic data was found for the specific compound Mogroside IA-(1-3)-glucopyranoside . The following application notes and protocols are based on studies of closely related and well-researched mogrosides, primarily Mogroside V and its aglycone mogrol (B2503665) , to provide a representative understanding of mogroside pharmacokinetics in animal models.
Introduction
Mogrosides, a class of triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (Luo Han Guo), are renowned for their intense sweetness and potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding their pharmacokinetic profiles—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of mogroside-based functional foods and pharmaceuticals. This document provides a summary of available quantitative data, detailed experimental protocols from cited studies, and a visualization of the metabolic pathways of key mogrosides.
Data Presentation: Pharmacokinetic Parameters of Mogroside V and Mogrol in Rats
The following tables summarize the pharmacokinetic parameters of Mogroside V and its aglycone, mogrol, in rats following intravenous (i.v.), intraperitoneal (i.p.), and oral administration.
Table 1: Pharmacokinetic Parameters of Mogroside V in Rats (n=6, mean ± SD)
| Parameter | Intravenous (1.12 mg/kg) | Intraperitoneal (1.12 mg/kg) |
| Cmax (µg/mL) | - | 2.72 ± 0.25 |
| Tmax (h) | - | 1.40 ± 0.55 |
| AUC(0–t) (mg·h/L) | - | 9.12 ± 0.64 |
| AUC(0–∞) (mg·h/L) | - | 9.43 ± 0.61 |
| t1/2 (h) | 1.53 | 1.45 |
| Vz (L/kg) | 0.04 | 0.12 |
Data from a study on the quantitative determination of Mogroside V in rat plasma by LC-MS/MS.
Table 2: Pharmacokinetic Parameters of Mogrol in Male Sprague-Dawley Rats (mean ± SD)
| Parameter | Intravenous (2.0 mg/kg) | Oral (5.0 mg/kg) |
| Cmax (ng/mL) | - | Not specified |
| Tmax (h) | - | 0.38 ± 0.11 |
| t1/2 (h) | - | 2.41 ± 0.11 |
| Absolute Bioavailability (F) | - | 10.3 ± 2.15% |
Data from a study on the development and validation of a sensitive LC-MS-MS method for the quantification of mogrol in rat plasma.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacokinetic studies of mogrosides.
Protocol 1: Pharmacokinetic Study of Mogroside V in Rats
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 220 ± 20g
-
Housing: Animals are housed in a controlled environment with free access to food and water. They should be fasted overnight before the experiment.
2. Dosing:
-
Formulation: Prepare a dosing solution of Mogroside V. The vehicle used in some studies is a mixture of DMSO, PEG 400, propylene (B89431) glycol, and saline.
-
Administration:
-
Intravenous (i.v.): Administer a single dose of 1.12 mg/kg via the tail vein.
-
Intraperitoneal (i.p.): Administer a single dose of 1.12 mg/kg.
-
3. Sample Collection:
-
Collect blood samples (approximately 0.15 mL) from the suborbital vein into heparinized tubes at predetermined time points (e.g., 0.033, 0.083, 0.17, 0.33, 0.50, 0.75, 1.0, 2.0, 4.0, 6.0, and 8.0 hours) post-dosing.
-
Centrifuge the blood samples at 5,000 g for 10 minutes to obtain plasma.
-
Store the plasma samples at -80°C until analysis.[2]
4. Sample Preparation (Protein Precipitation):
-
To a 75 µL plasma sample, add 250 µL of methanol (B129727) containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
5. Analytical Method (LC-MS/MS):
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system.
-
Column: A C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm) is suitable.
-
Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 60:40, v/v) can be used.
-
Flow Rate: A flow rate of 0.5 mL/min is recommended.
-
Mass Spectrometer: A triple-quadrupole tandem mass spectrometer with a negative-ion electrospray ionization (ESI) source is used for detection.
-
Monitoring: Use selected-reaction monitoring (SRM) for the transitions of Mogroside V and the internal standard.
Protocol 2: Oral Pharmacokinetic Study of Mogrol in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Housing: House animals individually in metabolic cages with free access to water. Fast the rats for 16 hours before the experiment.[3]
2. Dosing:
-
Formulation: Dissolve mogrol in a vehicle such as a mixture of DMSO:PEG 400:PG:Saline (5:20:25:50, v/v/v/v) to a concentration of 2.0 mg/mL.[3]
-
Administration: Administer a single oral dose of 5.0 mg/kg.[3]
3. Sample Collection:
-
Collect blood samples (approximately 0.15 mL) from the suborbital vein into heparinized tubes at various time points post-dosing (e.g., 0.083, 0.17, 0.33, 0.50, 0.75, 1.0, 2.0, 4.0, 6.0, and 8.0 hours).[2]
-
Process the blood samples to obtain plasma as described in Protocol 1.
-
Store plasma at -80°C until analysis.[2]
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of an internal standard solution.
-
Vortex for 1 minute and then centrifuge at 5,000 g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 150 µL of a methanol/water mixture (1:1, v/v) for injection into the LC-MS/MS system.
5. Analytical Method (LC-MS/MS):
-
Chromatographic System: Utilize an ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax XDB C18, 50 mm × 2.1 mm, 3.5 μm) is appropriate.[1]
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of methanol and water, both containing 0.1% formic acid.[1]
-
Flow Rate: A flow rate of 0.50 mL/min is recommended.[1]
-
Mass Spectrometer: Employ a tandem mass spectrometer with a positive electrospray ionization source.
-
Monitoring: Monitor the precursor/product ion transitions for mogrol and the internal standard.[1]
Visualizations
Metabolic Pathways of Mogrosides
Mogrosides undergo extensive metabolism in vivo, primarily through the action of intestinal microflora. The main metabolic reactions include deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation.[4][5]
Caption: Proposed metabolic pathway of Mogroside V and Siamenoside I in rats.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of mogrosides in animal models.
Caption: General experimental workflow for mogroside pharmacokinetic studies.
Safety and Toxicity of Mogrosides
Animal studies have indicated that mogrosides generally have a high safety profile. They are considered non-toxic, with a median lethal dose (LD50) greater than 15 g/kg in rats, which is lower in toxicity than table salt and citric acid. Mogrosides from S. grosvenorii have received a "Generally Recognized as Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA) for use as a food additive.
References
- 1. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Mogroside V as a Promising Carrier in Drug Delivery: Improving the Bioavailability and Liver Distribution of Silybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Mogroside IA-(1-3)-glucopyranoside in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii, are gaining significant attention in metabolic disease research. While extensively studied for their intense sweetness and low-caloric properties, emerging evidence highlights their therapeutic potential in managing conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] This document focuses on the application of a specific mogroside, Mogroside IA-(1-3)-glucopyranoside , and its closely related, more extensively studied analogs like Mogroside V and Mogroside IIIE, in metabolic disease research. Due to the limited specific research on this compound, the protocols and data presented are largely based on studies of these related compounds, providing a foundational framework for investigation.
The primary mechanism of action for mogrosides in the context of metabolic diseases involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][4][5][6][7] AMPK is a master regulator of cellular energy homeostasis, and its activation can lead to increased fatty acid oxidation and reduced lipid synthesis, thereby ameliorating conditions like hepatic steatosis.[2][5]
Data Presentation
The following tables summarize quantitative data from various in vivo and in vitro studies on mogrosides, offering a comparative overview of effective concentrations and observed outcomes.
Table 1: In Vivo Studies of Mogroside-Rich Extracts in Mouse Models of Metabolic Disease
| Parameter | Mogroside-Rich Extract (MGE) Treatment (High-Fat Diet/STZ-induced diabetic mice) | Mogroside-Rich Extract (LH) Treatment (High-Fat Diet-induced obese mice) |
| Animal Model | High-fat diet/streptozotocin-induced diabetic mice | High-fat diet-induced obese C57BL/6 mice |
| Dosage | 150 and 300 mg/kg/day (oral gavage) | 200, 400, and 800 mg/kg/day (oral gavage)[8] |
| Duration | 5 weeks[7] | 11 weeks[9] |
| Key Findings | Dose-dependent reduction in fasting blood glucose, serum insulin (B600854), and HOMA-IR.[7] Ameliorated hepatocyte polymorphism and lipid accumulation at the high dose.[7] | Suppression of body weight gain, and abdominal and epididymal fat weight.[9] Reduced hepatic triacylglycerol and total cholesterol.[9] |
| Mechanism | Activation of hepatic AMPK signaling.[7] | Inhibition of pancreatic lipase (B570770) activity, leading to decreased dietary fat absorption.[9] |
Table 2: In Vitro Studies of Mogrosides in Cell-Based Models of Metabolic Disease
| Parameter | Mogroside V in HepG2 Cells | Mogroside V in THP-1 Cells | Mogroside IIIE in MPC-5 Podocytes |
| Cell Line | HepG2 (human liver cancer cell line)[1][8] | THP-1 (human monocytic cell line)[1][8] | MPC-5 (mouse podocyte cell line)[4] |
| Treatment Condition | Not specified | Lipopolysaccharide (LPS) and phorbol-12-myristate-13-acetate (PMA) induced | High glucose (HG) induced |
| Effective Concentration | 20, 40, and 80 µg/mL | 20 and 40 µg/mL[1] | Not specified |
| Key Findings | Upregulated AMP-activated protein kinase (AMPK) phosphorylation.[1][8] | Inhibited reactive oxygen species (ROS) production and upregulated sequestosome-1 (p62) expression.[1][8] | Elevated cell viability, reduced inflammatory cytokines and oxidative stress markers.[4] Inhibited apoptosis.[4] |
| Mechanism | Activation of AMPK signaling.[1][8] | Enhancement of antioxidative defenses.[1] | Activation of AMPK/SIRT1 signaling pathway.[4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in metabolic disease models. These are based on established methodologies for similar compounds.
In Vivo Model: High-Fat Diet-Induced Obesity and NAFLD in Mice
Objective: To evaluate the effect of this compound on body weight, fat accumulation, and liver health in a mouse model of diet-induced obesity and NAFLD.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Normal chow diet (NCD)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
-
Kits for measuring serum glucose, insulin, triglycerides, and cholesterol
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to NCD and water.
-
Model Induction: Divide mice into two main groups: NCD and HFD. Feed them the respective diets for 8-12 weeks to induce obesity and NAFLD in the HFD group.
-
Grouping and Treatment:
-
Randomly divide the HFD-fed mice into a vehicle control group and this compound treatment groups (e.g., low, medium, and high dose, based on preliminary studies or data from similar mogrosides like 150-800 mg/kg/day).
-
Maintain an NCD-fed group as a healthy control.
-
Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform glucose and insulin tolerance tests at the end of the treatment period.
-
-
Sample Collection:
-
At the end of the study, fast mice overnight.
-
Collect blood via cardiac puncture for serum analysis (glucose, insulin, lipids).
-
Euthanize the mice and harvest liver and adipose tissues. Weigh the tissues.
-
-
Tissue Analysis:
-
Fix a portion of the liver in 10% formalin for histological analysis (H&E and Oil Red O staining).
-
Snap-freeze the remaining liver tissue in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for pAMPK, gene expression analysis).
-
In Vitro Model: Mogroside Treatment of HepG2 Cells
Objective: To investigate the molecular mechanism of this compound on lipid metabolism in a human liver cell line.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (dissolved in DMSO)
-
Free fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)
-
Reagents for Western blotting (antibodies against AMPK, pAMPK, etc.)
-
Reagents for quantitative PCR (primers for lipogenic and fatty acid oxidation genes)
-
Oil Red O staining solution
Procedure:
-
Cell Culture:
-
Induction of Steatosis:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates).
-
Once cells reach ~70% confluency, replace the medium with serum-free DMEM containing a high concentration of free fatty acids (e.g., 1 mM) to induce lipid accumulation for 24 hours.
-
-
Mogroside Treatment:
-
Treat the steatotic HepG2 cells with varying concentrations of this compound (e.g., 10, 20, 40, 80 µg/mL) for 24 hours. Include a vehicle control (DMSO).
-
-
Analysis of Lipid Accumulation:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Visualize and quantify the lipid accumulation using microscopy and subsequent colorimetric analysis.
-
-
Western Blotting for AMPK Activation:
-
Lyse the treated cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total AMPK and phosphorylated AMPK (pAMPK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.
-
Quantify band intensity to determine the ratio of pAMPK to total AMPK.
-
-
Gene Expression Analysis:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and fatty acid oxidation (e.g., CPT1A, PPARA).
-
Mandatory Visualization
Caption: Mogroside Activation of the AMPK Signaling Pathway.
Caption: General Experimental Workflow for Mogroside Research.
References
- 1. mdpi.com [mdpi.com]
- 2. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Mogrosides on High-Fat-Diet-Induced Obesity and Nonalcoholic Fatty Liver Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-obesity effects of mogrosides extracted from the fruits of Siraitia grosvenorii (Cucurbitaceae) | Semantic Scholar [semanticscholar.org]
- 10. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 11. encodeproject.org [encodeproject.org]
- 12. HepG2 Cell Culture Guide [absin.net]
- 13. encodeproject.org [encodeproject.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Mogroside IA-(1-3)-glucopyranoside for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of Mogroside IA-(1-3)-glucopyranoside and other poorly soluble compounds for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, has low aqueous solubility. What initial strategies should I consider for in vivo studies?
A1: For poorly water-soluble compounds like this compound, a systematic approach to improving solubility is crucial for obtaining reliable in vivo data. The primary strategies can be divided into three main categories: formulation-based approaches, physicochemical modifications, and chemical modifications.[1] It is often beneficial to start with formulation-based approaches as they do not alter the chemical structure of the compound.
Q2: What are the most common formulation-based approaches to enhance solubility?
A2: Formulation-based strategies involve the use of excipients to increase the apparent solubility of a drug. Key methods include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility.[1][2]
-
Surfactants: Employing surfactants to form micelles that encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous solutions.[1][2]
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, which shields the hydrophobic parts of the molecule from the aqueous environment.[1][2]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption through the lymphatic system.[1][2]
-
pH Adjustment: For ionizable compounds, modifying the pH of the formulation can significantly increase solubility.[2][3]
Q3: Are there any safety considerations when selecting excipients for in vivo studies?
A3: Absolutely. It is critical to use excipients that are "Generally Recognized as Safe" (GRAS) for in vivo studies to avoid toxicity and adverse effects.[1] The concentration of each excipient should also be carefully considered and kept to the minimum necessary to achieve the desired solubility, as high concentrations can sometimes lead to precipitation upon dilution in the bloodstream.
Q4: Can physicochemical modifications improve the solubility of my compound?
A4: Yes, altering the physical properties of a drug can enhance its dissolution rate. The most common technique is particle size reduction (micronization or nanosizing).[1][4][5] Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
Q5: What is a chemical modification approach to improving solubility?
A5: Chemical modification involves altering the molecular structure of the drug to improve its solubility. A common strategy is the creation of a prodrug .[6] This involves attaching a hydrophilic moiety to the parent drug, which is then cleaved in vivo to release the active compound. For example, phosphate (B84403) esters are often used to increase the aqueous solubility of hydrophobic drugs.[6]
Troubleshooting Guides
Problem 1: The compound precipitates from the formulation after intravenous administration.
-
Possible Cause: The concentration of the co-solvent or surfactant may be too high, causing the drug to precipitate upon dilution in the aqueous environment of the blood. This is a common issue with formulations that rely heavily on solubilizing agents.[1]
-
Troubleshooting Steps:
-
Reduce Excipient Concentration: Titrate the concentration of the co-solvent or surfactant to the lowest effective concentration that maintains the drug in solution.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant, each at a lower concentration, can be more effective and reduce the risk of precipitation.[1]
-
Explore Alternative Formulations: Consider cyclodextrins or lipid-based formulations, which can provide better protection for the drug from the aqueous environment.[1]
-
Problem 2: The selected solubilization method is not providing a sufficient increase in solubility.
-
Possible Cause: The chosen method may not be optimal for the specific chemical properties of this compound. The effectiveness of each solubilization technique is highly dependent on the compound.
-
Troubleshooting Steps:
-
Systematic Screening: Conduct a systematic screening of different solubilization techniques, including various co-solvents, surfactants, and types of cyclodextrins.
-
pH Modification: Investigate the effect of pH on the solubility of your compound. For intravenous administration, the pH should generally be between 3 and 9 to minimize vascular irritation.[2]
-
Combination Approaches: Explore combining different methods, such as using a co-solvent in combination with a cyclodextrin (B1172386).[2]
-
Quantitative Data on Solubility Enhancement
The effectiveness of each solubilization method is highly compound-dependent. The following table provides examples of solubility enhancements achieved for various poorly soluble drugs using different techniques.
| Solubilization Technique | Drug Example | Fold Increase in Aqueous Solubility | Reference |
| pH Adjustment | Weakly Acidic Drug | 133-fold | [7] |
| Co-solvents | Paclitaxel | >1000-fold in 50% PEG 400 | N/A |
| Cyclodextrins | Itraconazole | 20,000-fold with HP-β-CD | N/A |
| Surfactants (Micelles) | Griseofulvin | 20-fold with 1% Polysorbate 80 | N/A |
| Lipid-Based Systems | Danazol | >100-fold in SEDDS | N/A |
Note: The values presented are illustrative and the actual solubility enhancement for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent System
-
Objective: To identify the most effective co-solvent or co-solvent blend for solubilizing this compound.
-
Materials:
-
This compound
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials, magnetic stirrer, and analytical balance
-
-
Method:
-
Prepare stock solutions of this compound in each co-solvent at a high concentration.
-
In separate vials, prepare a series of co-solvent/PBS mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound to each vial.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal system.
-
Protocol 2: Preparation and Evaluation of a Cyclodextrin-Based Formulation
-
Objective: To prepare an inclusion complex of this compound with a cyclodextrin and evaluate the solubility enhancement.
-
Materials:
-
This compound
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Deionized water
-
Vials, sonicator, and analytical balance
-
-
Method:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 5%, 10%, 20%, 30%, 40% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Sonicate the mixtures for 30-60 minutes to facilitate complex formation.
-
Shake the vials at a constant temperature for 48-72 hours.
-
Centrifuge the samples and collect the supernatant.
-
Determine the concentration of the dissolved compound by a suitable analytical method.
-
A phase-solubility diagram can be constructed by plotting the concentration of the dissolved drug against the concentration of the cyclodextrin.
-
Visualizations
Caption: Workflow for solubility enhancement and formulation development.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Mogroside Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of mogroside compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of mogrosides, such as Mogroside V, generally low?
A1: The poor oral bioavailability of mogroside compounds is attributed to several factors. These large glycoside molecules are not readily absorbed in the upper gastrointestinal tract.[1][2] They undergo extensive metabolism by digestive enzymes and intestinal microbiota, which break them down through deglycosylation into smaller mogrosides and ultimately their aglycone, mogrol (B2503665).[2][3] While mogrol is considered the primary bioactive component, its own absolute oral bioavailability is also limited, estimated to be around 10.3% in rats.[4] The intricate molecular structure, high molecular weight, and amphiphilic nature of mogrosides contribute to inefficient passive diffusion across the intestinal epithelium.[3]
Q2: What is the primary metabolic pathway for mogrosides after oral administration?
A2: The primary metabolic pathway for mogrosides is sequential deglycosylation by the gut microbiota.[2] For instance, Mogroside V is hydrolyzed into smaller mogrosides (e.g., Mogroside IV, III, II) and finally to the aglycone, mogrol.[5] This biotransformation is crucial as mogrol is believed to be the main active form responsible for the pharmacological effects of mogrosides.[3][4]
Q3: What are the most promising strategies to enhance the oral bioavailability of mogroside compounds?
A3: While research directly focused on enhancing mogroside bioavailability is still emerging, promising strategies can be extrapolated from studies on other poorly soluble compounds and triterpenoid (B12794562) saponins. The most viable approaches include:
-
Solid Dispersions: This technique involves dispersing the mogroside compound in a hydrophilic carrier at the molecular level. Upon administration, the carrier dissolves rapidly, releasing the mogroside as fine amorphous particles, which enhances its dissolution and absorption.[1][6][7] Mogroside V itself has been successfully used as a carrier to improve the bioavailability of other drugs, suggesting its potential in self-enhancing formulations.[1][7]
-
Nanoformulations (e.g., Nanomicelles): Encapsulating mogrosides or mogrol into nanocarriers like nanomicelles can improve their solubility and permeability.[1][7] Mogroside V has demonstrated the ability to self-assemble into nanomicelles in aqueous solutions, effectively encapsulating and enhancing the absorption of other poorly soluble drugs.[7] This principle can be applied to formulations of mogrosides or mogrol.
Q4: Can improving the solubility of mogrosides alone guarantee enhanced bioavailability?
A4: While improving solubility and dissolution is a critical first step, it does not guarantee enhanced bioavailability. Intestinal permeability and pre-systemic metabolism are also significant barriers.[8] Therefore, formulation strategies should ideally also address these factors, for instance, by protecting the compound from degradation or facilitating its transport across the intestinal epithelium.
II. Troubleshooting Guides
Issue 1: Low solubility of mogrosides in aqueous media for in vitro assays.
| Potential Cause | Troubleshooting Step |
| High crystallinity and hydrophobicity of the mogroside compound. | 1. Co-solvent System: Prepare a stock solution in a small amount of an organic solvent like DMSO and then dilute it into the aqueous medium.[4] 2. Use of Surfactants: Incorporate a non-ionic surfactant such as Tween 80 to aid in solubilization. 3. Complexation with Cyclodextrins: Utilize cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility. |
Issue 2: Inconsistent results in Caco-2 cell permeability assays.
| Potential Cause | Troubleshooting Step |
| Poor solubility of the test compound in the transport medium. | 1. Ensure the final concentration of any organic solvent (e.g., DMSO) is non-toxic to the Caco-2 cells (typically <1%). 2. Use a formulation approach, such as a cyclodextrin (B1172386) complex, to increase the compound's concentration in the aqueous transport medium without compromising cell viability. |
| Active efflux of the compound by transporters like P-glycoprotein (P-gp). | 1. Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active transport.[9] 2. Co-administer a known P-gp inhibitor (e.g., verapamil) to confirm the involvement of this transporter.[10] |
| Low analytical sensitivity for quantifying the permeated compound. | 1. Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of the mogroside or mogrol. 2. Concentrate the receiver compartment samples before analysis if necessary. |
Issue 3: Failure to achieve significant bioavailability enhancement in vivo with a novel formulation.
| Potential Cause | Troubleshooting Step |
| The formulation does not adequately protect the mogroside from pre-systemic metabolism by gut microbiota. | 1. Consider enteric-coated formulations to bypass the stomach and release the drug in the small intestine. 2. Explore the use of mucoadhesive polymers to increase the residence time of the formulation at the absorption site. |
| The particle size of the formulation is not optimal for absorption. | 1. For nanoformulations, ensure the particle size is consistently within the desired range (e.g., below 200 nm) and that the formulation is stable against aggregation.[1][6] 2. Characterize the particle size and zeta potential to ensure stability. |
| Rapid clearance of the absorbed compound. | 1. While formulation can't alter the intrinsic clearance, understanding the pharmacokinetic profile is crucial. 2. Investigate potential metabolic pathways and consider if co-administration with an inhibitor of relevant metabolic enzymes could be a viable (though complex) strategy. |
III. Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic data for mogrol and demonstrates the proof-of-concept for bioavailability enhancement using Mogroside V as a carrier for other poorly soluble drugs.
| Compound/Formulation | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Enhancement | Species | Reference |
| Mogrol | 5.0 mg/kg (oral) | 283.4 ± 45.7 | 0.58 ± 0.14 | 1189.6 ± 187.3 | - | Rat | [4] |
| Silybin (pure) | 100 mg/kg (oral) | 185.3 ± 45.6 | 0.25 | 673.2 ± 153.4 | - | Rat | [6] |
| Silybin/Mogroside V Solid Dispersion | 100 mg/kg (oral) | 4837.2 ± 896.7 | 0.25 | 16488.6 ± 3215.8 | 24.5-fold | Rat | [6] |
| Curcumin (pure) | 100 mg/kg (oral) | 21.5 ± 5.4 | 0.25 | 48.7 ± 11.2 | - | Rat | [7] |
| Curcumin/Mogroside V Solid Dispersion | 100 mg/kg (oral) | 587.6 ± 123.1 | 0.5 | 1412.3 ± 289.5 | 29-fold | Rat | [7] |
IV. Experimental Protocols
Protocol 1: Preparation of Mogroside V Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from methods used to prepare solid dispersions of other drugs with Mogroside V as a carrier.[6][7]
-
Materials: Mogroside V (or mogrol), hydrophilic carrier (e.g., PVP K30, PEG 6000, or Mogroside V itself), and a suitable organic solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve the mogroside compound and the carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Ensure complete dissolution using a magnetic stirrer or sonication.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of the mogroside within the carrier.
-
Powder X-Ray Diffraction (PXRD): To analyze the crystalline or amorphous nature of the solid dispersion.
-
In Vitro Dissolution Study: To compare the dissolution rate of the solid dispersion with that of the pure mogroside compound in a relevant buffer (e.g., pH 6.8 phosphate (B84403) buffer).
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of mogroside formulations.[9][11][12]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Permeability Study:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 300 Ω·cm²).
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved in HBSS, potentially with a non-toxic concentration of a solubilizing agent) to the apical (A) or basolateral (B) side of the Transwell insert.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport) and replace with fresh HBSS.
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
V. Visualizations
Caption: Metabolic pathway of Mogroside V in the gastrointestinal tract.
Caption: Workflow for solid dispersion preparation by solvent evaporation.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Mogroside V as a Promising Carrier in Drug Delivery: Improving the Bioavailability and Liver Distribution of Silybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilisation and Enhanced Oral Absorption of Curcumin Using a Natural Non-Nutritive Sweetener Mogroside V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Mogroside Isomers and Analogs
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the High-Performance Liquid Chromatography (HPLC) separation of mogroside isomers and analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mogroside isomers and analogs challenging?
Mogrosides are a class of triterpenoid (B12794562) glycosides that share the same core aglycone, mogrol, but differ in the number and linkage of glucose units.[1] This structural similarity results in very close physicochemical properties, making it difficult to achieve baseline separation between isomers like Mogroside V and iso-Mogroside V, or analogs such as Siamenoside I.[1][2]
Q2: What is the recommended starting column for mogroside analysis?
A reversed-phase C18 column is the most common and robust starting point for mogroside analysis.[1][3] For methods requiring higher resolution and faster run times, UPLC columns with sub-2 µm particles, such as an Agilent Poroshell 120 SB C18, are highly effective.[1][2] If reversed-phase methods fail to provide adequate retention for highly polar mogrosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[1][4]
Q3: What mobile phase composition is typically most effective?
A gradient elution using acetonitrile (B52724) and water is standard for separating mogrosides.[2][3] The addition of a small amount of an acidic modifier, typically 0.1% formic acid, to both the aqueous and organic phases is crucial.[1][2] This helps to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, leading to improved, more symmetrical peak shapes.[5][6]
Q4: What is the optimal detection method for mogrosides?
Mogrosides lack a strong chromophore, making UV detection challenging but feasible at low wavelengths, typically around 203 nm.[3][7] For greater sensitivity and specificity, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are superior choices.[1][8] An HPLC-ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) method provides excellent precision and is capable of quantifying multiple mogrosides simultaneously, even in complex matrices.[1][2]
HPLC Troubleshooting Guide
This section addresses specific problems encountered during the HPLC separation of mogrosides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Inadequate Mobile Phase Gradient: The gradient slope may be too steep, preventing separation of closely eluting isomers.[2] 2. Suboptimal Organic Solvent: The chosen solvent (e.g., acetonitrile) may not provide the best selectivity for the critical pair.[5] 3. Incorrect Column Chemistry: The stationary phase (e.g., C18) may not be the most effective for the specific isomers being analyzed.[1] | 1. Optimize Gradient: Flatten the gradient during the elution window of the target compounds to increase separation time between them.[5] 2. Change Organic Modifier: Test methanol (B129727) as a replacement for acetonitrile and re-optimize the gradient. The change in solvent can alter selectivity.[5] 3. Try an Alternative Column: Evaluate a HILIC column for a different separation mechanism, which can be effective for these polar glycosides.[1][9] |
| Peak Tailing | 1. Secondary Silanol Interactions: Basic analytes can interact with ionized silanol groups on the silica (B1680970) packing material, causing tailing.[6][10] 2. Column Overload: Injecting too high a concentration of the sample can saturate the column.[5][10] 3. Extra-Column Volume: Excessive volume from wide or long tubing between the column and detector can cause peak broadening.[5] | 1. Acidify Mobile Phase: Add 0.1% formic acid to the mobile phase to suppress silanol ionization. Using a modern, end-capped column also minimizes this effect.[1][2][6] 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[5][10] 3. Minimize Tubing: Use narrow-bore (e.g., 0.005") PEEK tubing and ensure connections are as short as possible.[6][11] |
| Retention Time Drift | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.[5] 2. Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic solvent or pH drift.[12][13] 3. Temperature Fluctuations: Inconsistent column temperature can affect retention times.[5] | 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the starting mobile phase before the first injection and between runs.[5] 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped to prevent evaporation. Use a buffered mobile phase if pH control is critical.[12][14] 3. Use a Column Oven: Maintain a constant, stable temperature using a thermostatted column compartment.[5] |
| Low Sensitivity | 1. Inappropriate Detection Method: UV detection at 203 nm may not be sensitive enough for low-concentration samples.[3][7] 2. Poor Ionization (MS): The mobile phase may not be optimal for generating ions in the MS source. | 1. Switch Detectors: Use a more sensitive detector like ELSD or, preferably, a mass spectrometer (MS).[1][8] 2. Optimize MS Conditions: Ensure the mobile phase is compatible with ESI. The use of 0.1% formic acid typically aids in protonation for positive ion mode or deprotonation for negative ion mode, enhancing signal.[2] |
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 9. halocolumns.com [halocolumns.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. lcms.cz [lcms.cz]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Troubleshooting matrix effects in LC-MS/MS analysis of mogrosides.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of mogrosides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact mogroside analysis?
A1: In LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of target analytes, such as mogrosides, due to co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[1] When analyzing mogrosides from complex matrices like fruit extracts or biological samples, endogenous components such as sugars, pigments, phenolic compounds, and salts can interfere with the ionization process in the mass spectrometer's source.[2]
Q2: How can I determine if my mogroside analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-column Infusion: A standard solution of the mogroside of interest is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected.[3] A dip in the baseline signal at a specific retention time indicates ion suppression, while a peak suggests ion enhancement caused by co-eluting matrix components.
-
Post-extraction Spike: The response of a mogroside standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract that has undergone the entire sample preparation process.[4][5] The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
Q3: What are the most common sources of matrix effects in mogroside analysis?
A3: Common sources of matrix effects in mogroside analysis include:
-
From the sample matrix: Sugars, organic acids, pigments, and other glycosides naturally present in monk fruit extracts.
-
From biological samples (e.g., plasma, urine): Phospholipids, salts, and endogenous metabolites.[6]
-
From sample preparation: Reagents such as buffers, salts, and detergents if not adequately removed.
-
From chromatographic conditions: Co-elution of matrix components with the mogrosides of interest.
Q4: My analysis is showing significant ion suppression. What are the first steps to troubleshoot this?
A4: If you observe significant ion suppression, consider the following initial steps:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis. For mogroside analysis, techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation or dilution.
-
Improve Chromatographic Separation: Modify your LC method to better separate the mogrosides from the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a different stationary phase), or using a column with a smaller particle size for better resolution.[5]
-
Sample Dilution: If the concentration of your mogrosides is high enough, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[3]
Q5: When should I use an internal standard, and what kind is best for mogroside analysis?
A5: An internal standard (IS) is recommended to compensate for matrix effects and improve the accuracy and precision of quantification. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled mogroside V).[7] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by the matrix in the same way, allowing for accurate correction during data processing. If a SIL-IS is not available, a structurally similar compound that does not co-elute with other sample components can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in mogroside LC-MS/MS analysis.
Caption: A logical workflow for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Mogrosides from Monk Fruit Extract
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Accurately weigh the dried and powdered monk fruit sample.
-
Perform an extraction using 80% methanol (B129727) in water (v/v) with ultrasonication for 30 minutes.[2][8]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm membrane.[8]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences like sugars.
-
-
Elution:
-
Elute the mogrosides from the cartridge with 3 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for Mogroside V from Rat Plasma
This protocol is adapted from a validated method for the pharmacokinetic study of mogroside V.[4]
-
Sample Preparation:
-
To a 75 µL aliquot of rat plasma, add 250 µL of methanol containing the internal standard.[4]
-
-
Precipitation and Separation:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 5 minutes to precipitate the proteins.[4]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 methanol:water, v/v).[4]
-
Vortex for 1 minute and centrifuge for 5 minutes.
-
-
Injection:
-
Inject a 4 µL aliquot into the LC-MS/MS system for analysis.[4]
-
Data Presentation
Table 1: Quantitative Data on Matrix Effects for Mogroside V in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%)[4] |
| Mogroside V | 96.0 | 105.0 |
| Mogroside V | 192 | 98.2 |
| Mogroside V | 1920 | 101.8 |
| Mogroside V | 76800 | 98.8 |
| Internal Standard | 1200 | 92.9 |
Data from a study where matrix effects were determined to be negligible.[4]
Visualization of Key Relationships
The following diagram illustrates the relationship between sample complexity, sample preparation, and the potential for matrix effects.
Caption: Relationship between sample complexity and matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. benchchem.com [benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
Stability testing of Mogroside IA-(1-3)-glucopyranoside in different solvents
This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with Mogroside IA-(1-3)-glucopyranoside. The following sections detail its stability in various solvents, recommended experimental protocols, and answers to frequently asked questions.
Stability Data Summary
Disclaimer: Specific stability studies on this compound are limited in publicly available literature. The data presented below is extrapolated from studies on structurally similar mogrosides, such as Mogroside V, and general principles of glycoside chemistry. It is intended to serve as a guideline for initial experimental design.
The stability of this compound is influenced by solvent, pH, temperature, and light exposure. Glycosidic bonds are susceptible to hydrolysis under certain conditions, leading to the degradation of the molecule.
Table 1: Estimated Stability of this compound in Different Solvents and pH Conditions
| Solvent System | pH | Temperature | Estimated Stability | Potential Degradation Products |
| Deionized Water | 7.0 | 4°C | High | Minimal degradation expected over short to medium term. |
| Deionized Water | 7.0 | 25°C (Room Temp) | Moderate | Slow hydrolysis of glycosidic bonds over extended periods. |
| Phosphate Buffer | 7.4 | 25°C (Room Temp) | Moderate | Similar to deionized water at room temperature. |
| Citrate Buffer | 3.0 | 25°C (Room Temp) | Moderate to High | Generally stable; extreme acidic conditions could lead to hydrolysis. |
| Carbonate Buffer | 9.0 | 25°C (Room Temp) | Low | Prone to degradation via hydrolysis of glycosidic bonds. |
| 50% Ethanol (B145695)/Water | Neutral | 25°C (Room Temp) | High | Generally stable for standard analytical preparations. |
| Methanol (B129727) | Neutral | 25°C (Room Temp) | High | Suitable for short-term storage and analytical preparations. |
| Dimethyl Sulfoxide (DMSO) | Neutral | 25°C (Room Temp) | High | Recommended for long-term stock solution storage at -20°C or -80°C. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent system.
1. Materials and Reagents:
-
This compound (high purity standard)
-
Solvents of interest (e.g., HPLC-grade water, ethanol, methanol, relevant buffers)
-
Calibrated pH meter
-
Incubators or water baths set to desired temperatures
-
HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)
-
C18 analytical column (or other appropriate stationary phase)
-
Volumetric flasks and pipettes
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ethanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions in the different solvent systems to be tested at a final concentration suitable for analysis (e.g., 100 µg/mL).
3. Stability Study Setup:
-
Aliquots of each working solution are placed in sealed, light-protected vials.
-
For each solvent system, prepare multiple vials to be analyzed at different time points.
-
Place the vials in controlled temperature environments (e.g., 4°C, 25°C, 40°C).
-
Protect a parallel set of samples from light to assess photostability.
4. Sample Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve the vials for analysis.
-
Analyze the samples by a validated stability-indicating HPLC/UPLC method to determine the concentration of the remaining this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned cloudy after dilution in an aqueous buffer. What should I do?
A1: This may be due to the compound precipitating out of the aqueous solution, especially if you are diluting a stock solution prepared in a high concentration of an organic solvent like DMSO. To resolve this, try preparing a more dilute intermediate stock solution in an organic solvent before the final dilution into the aqueous buffer. Gentle warming and sonication may also help to redissolve the compound, but be mindful of potential degradation at higher temperatures.
Q2: I am seeing a decrease in the peak area of my compound over a short period in my aqueous mobile phase. Is this expected?
A2: While some degradation in aqueous solutions at room temperature can occur, a rapid decrease may indicate an issue with your experimental setup. Ensure your mobile phase is freshly prepared and that the pH is within a stable range for the compound (ideally neutral to slightly acidic). If the problem persists, consider using a mobile phase with a higher percentage of organic solvent if your analytical method allows.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for mogrosides is the hydrolysis of the glycosidic bonds. This can be acid- or base-catalyzed, or occur enzymatically. This process would cleave the glucose units from the mogrol (B2503665) backbone, leading to various smaller mogrosides and eventually the aglycone, mogrol.
Diagram: Potential Degradation Pathway
Caption: Simplified potential hydrolytic degradation of this compound.
Q4: How should I store my stock solutions of this compound?
A4: For long-term storage, it is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO. These solutions should be stored in tightly sealed vials at -20°C or, for extended periods, at -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. For short-term use, solutions in solvents like methanol or ethanol can be stored at 4°C.
Q5: Are there any specific analytical considerations for a stability study of this compound?
A5: Yes. It is crucial to use a "stability-indicating" analytical method. This means the method should be able to separate the intact this compound from any potential degradation products. This is typically achieved using a gradient HPLC or UPLC method coupled with a detector that can identify and quantify both the parent compound and its degradants, such as a mass spectrometer (LC-MS).
Technical Support Center: Navigating Cell Culture Contamination with Natural Product Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural product extracts in cell culture. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination issues in your experiments.
Section 1: Troubleshooting Common Contamination Events
This section is designed to help you quickly diagnose and address contamination issues as they arise.
FAQs: Initial Contamination Response
Q1: My cell culture medium turned cloudy and yellow overnight after I added my natural product extract. What's the likely cause and what should I do?
A rapid increase in turbidity (cloudiness) and a sudden drop in pH, indicated by the medium turning yellow, are classic signs of bacterial contamination.[1][2] Bacteria proliferate quickly in nutrient-rich culture media, and their metabolic byproducts are acidic, causing the phenol (B47542) red indicator in the medium to change color.
Immediate Actions:
-
Isolate: Immediately separate the suspected flask or plate from other cultures to prevent cross-contamination.[2]
-
Inspect: Observe the culture under a high-magnification microscope (400x). Look for small, motile, granular particles between your cells.
-
Discard: It is generally not recommended to salvage a bacterially contaminated culture.[1] Seal the contaminated vessel in a biohazard bag and autoclave it before disposal.[2]
-
Decontaminate: Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture using 70% ethanol (B145695) or a 10% bleach solution.[2]
Q2: I see fuzzy, web-like filaments floating in my culture, and my cells are detaching. What type of contamination is this?
The presence of filamentous, fuzzy, or cotton-like growths is a strong indicator of fungal (mold) contamination.[1] Yeast, another type of fungus, may appear as individual round or oval particles, sometimes in budding chains. Fungal contamination often develops more slowly than bacterial contamination but is equally detrimental to the culture.[1]
Immediate Actions: Follow the same "Isolate, Inspect, Discard, and Decontaminate" protocol as for bacterial contamination. Fungal spores are easily aerosolized, so handle contaminated cultures with extreme care to prevent widespread contamination of your laboratory.
Q3: My cells are growing poorly and look unhealthy, but the media is clear. What could be the problem?
When cells show signs of stress, such as poor morphology, reduced proliferation, or detachment, without any visible microbial growth, you may be dealing with a cryptic contaminant like Mycoplasma or chemical contamination.[1]
-
Mycoplasma Contamination: These are very small bacteria that lack a cell wall, making them invisible under a standard light microscope and resistant to many common antibiotics.[1] They can alter cellular metabolism, growth, and gene expression, compromising experimental results.[3]
-
Chemical Contamination: This can be introduced through the natural product extract itself (e.g., endotoxins, residual solvents) or from reagents and labware.[4][5]
Troubleshooting Steps:
-
Test for Mycoplasma: Use a PCR-based detection kit or DNA staining (e.g., Hoechst stain) to check for Mycoplasma.
-
Assess Extract Cytotoxicity: The extract itself may be cytotoxic at the concentration used. Perform a dose-response experiment to determine the optimal non-toxic concentration.
-
Check for Endotoxins: If you suspect Gram-negative bacterial contamination may have occurred at some point, even if cleared, endotoxins may remain. An LAL (Limulus Amebocyte Lysate) assay can detect the presence of endotoxins.
Section 2: Proactive Contamination Prevention
FAQs: Sterilization and Aseptic Technique
Q1: How can I be sure my natural product extract isn't the source of contamination?
Natural product extracts, particularly crude or partially purified ones, can harbor microbial contaminants from their source material.[2] It is crucial to sterilize your extract solution before adding it to your cell culture.
Recommended Sterilization Method:
Filter sterilization is the most common and safest method for heat-sensitive natural product extracts.[2] Autoclaving can degrade the bioactive compounds in your extract.[6]
-
Procedure: Use a 0.22 µm syringe filter to remove bacteria and fungi. Ensure the filter material is compatible with the solvent used to dissolve your extract (e.g., PTFE for organic solvents, PES for aqueous solutions).
Q2: How do I perform a sterility test on my filtered natural product extract?
Before adding a new batch of extract to your valuable cells, it's wise to test its sterility. This can be done by adapting the direct inoculation method.
-
Procedure:
-
Add a small aliquot of your filtered extract to a sterile tube containing antibiotic-free culture medium (e.g., Tryptic Soy Broth or Fluid Thioglycollate Medium).
-
Incubate the tube alongside your regular cell cultures for several days (up to 14 days for stringent testing).[7]
-
Observe the medium for any signs of turbidity, which would indicate microbial growth.
-
Section 3: Identifying and Troubleshooting Cryptic Contamination
FAQs: Mycoplasma and Endotoxins
Q1: I suspect Mycoplasma contamination. How do I test for it using PCR?
PCR is a highly sensitive and rapid method for Mycoplasma detection. Commercial kits are available, or you can use a published protocol with specific primers.
Key Steps for Mycoplasma PCR Detection:
-
Sample Preparation: Collect 100 µL of cell culture supernatant from a culture that is 80-100% confluent and has been grown without antibiotics for at least two passages.[2][8]
-
Heat Lysis: Heat the supernatant at 95°C for 5-10 minutes to lyse any Mycoplasma and release their DNA.[2][8]
-
PCR Amplification: Add the heat-lysed sample to a PCR master mix containing Mycoplasma-specific primers.
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel. The presence of a band at the expected size (typically around 500 bp) indicates Mycoplasma contamination.[2][8]
Q2: What are endotoxins and how can they affect my experiments?
Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[4] They are heat-stable and can remain in a solution even after the bacteria are killed by sterilization. Endotoxins can cause strong inflammatory responses in many cell types, leading to altered cell behavior and unreliable experimental data. Some studies have found that a significant percentage of plant extracts can be contaminated with endotoxins.[6]
Q3: How do I test my natural product extract for endotoxin (B1171834) contamination?
The most common method is the Limulus Amebocyte Lysate (LAL) test, which is highly sensitive to endotoxins.[9]
-
Gel-Clot Method (Qualitative): This method determines the presence or absence of endotoxin. The LAL reagent clots in the presence of endotoxin.[10]
-
Kinetic Turbidimetric and Chromogenic Methods (Quantitative): These methods measure the rate of turbidity or color development, respectively, to quantify the amount of endotoxin in a sample.[9][11][12]
Experimental Workflow: Quantitative LAL Test (Kinetic Chromogenic)
Caption: Workflow for quantitative endotoxin detection using the LAL assay.
Section 4: Data Interpretation and Assay Interference
FAQs: Cytotoxicity and Assay Artifacts
Q1: My natural product extract is colored and is interfering with my MTT cytotoxicity assay. What can I do?
Colored compounds in natural product extracts can interfere with colorimetric assays like the MTT assay by contributing to the absorbance reading, leading to an underestimation of cytotoxicity.
Troubleshooting Strategies:
-
Include Proper Controls: Prepare a parallel set of wells with your extract at the same concentrations but without cells. Subtract the absorbance of these "extract-only" wells from your experimental wells.[1]
-
Switch to a Different Assay:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence, which is less susceptible to color interference.[1]
-
LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) activity in the supernatant from damaged cells, which can minimize interference.[1]
-
Fluorescence-based assays (e.g., Resazurin): While some extracts can be autofluorescent, this can be corrected for with an "extract-only" control.[1]
-
Q2: I'm seeing high background in my cytotoxicity assay, suggesting low toxicity, even at high extract concentrations. What's happening?
Some natural products, especially those rich in antioxidants like polyphenols, can directly reduce the tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive signal of high cell viability.[1]
Troubleshooting:
-
Run a Cell-Free Control: Mix your extract with the assay reagent in a cell-free well. If a color/signal change occurs, your extract is directly reacting with the reagent. This confirms assay interference.
Section 5: Impact of Contaminants on Cell Signaling
Contaminants can significantly alter cellular signaling pathways, leading to misinterpretation of the effects of your natural product extract.
Endotoxin (LPS) Signaling:
Endotoxins are potent activators of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][2][3] This can mask or alter the true effect of your natural product on inflammatory or immune pathways.
Caption: Aberrant activation of the NF-κB pathway by endotoxin (LPS) contamination.
Mycotoxin Signaling:
Mycotoxins, from fungal contaminants, can also impact signaling. For example, aflatoxin B1 and ochratoxin A can enhance the degradation of IκBα, leading to the activation of NF-κB.[13]
Section 6: Data and Protocols
Table 1: Summary of Common Biological Contaminants and Their Characteristics
| Contaminant | Key Visual Indicators | Detection Methods | Primary Source in Extract Work |
| Bacteria | Turbid medium, rapid pH drop (yellow color), visible motile particles under high magnification.[1] | Light Microscopy, Culture on agar (B569324) plates, PCR. | Unsterilized extract, poor aseptic technique. |
| Fungi (Mold) | Filamentous, fuzzy, or web-like growths, often floating on the surface.[1] | Visual Inspection, Light Microscopy, Culture on fungal medium. | Airborne spores, unsterilized extract. |
| Fungi (Yeast) | Cloudy medium, sometimes appearing as round or oval budding particles under magnification.[1] | Light Microscopy, Culture on fungal medium. | Unsterilized extract, poor aseptic technique. |
| Mycoplasma | No visible signs; cells may appear unhealthy, with reduced growth rate.[1] | PCR, DNA Staining (e.g., Hoechst), ELISA. | Contaminated cell lines, contaminated reagents. |
| Endotoxins (LPS) | No visible signs; can induce inflammatory responses and cell stress. | LAL (Limulus Amebocyte Lysate) Assay. | Gram-negative bacteria in the source material of the extract. |
Experimental Protocols
Protocol 1: Sterility Testing of a Natural Product Extract (Direct Inoculation)
-
Objective: To confirm the absence of viable microbial contaminants in a filtered natural product extract solution.
-
Materials:
-
Filtered natural product extract stock solution.
-
Sterile culture tubes.
-
Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria.
-
Soybean-Casein Digest Medium (SCDM) or Tryptic Soy Broth (TSB) for aerobic bacteria and fungi.
-
Incubator set at 30-35°C (for FTM) and 20-25°C (for SCDM).
-
-
Methodology:
-
Under aseptic conditions, add approximately 1 mL of the filtered natural product extract to a tube containing 10 mL of FTM and another 1 mL to a tube containing 10 mL of SCDM. The sample volume should not exceed 10% of the media volume.
-
Include a positive control for each medium type by inoculating a tube with a known, low number of microorganisms (e.g., Bacillus subtilis for SCDM, Clostridium sporogenes for FTM).
-
Include a negative control (uninoculated media) to ensure the media itself is sterile.
-
Incubate the FTM tube at 30-35°C and the SCDM tube at 20-25°C for 14 days.
-
Visually inspect the tubes for turbidity (cloudiness) daily. The negative control should remain clear, and the positive control should become turbid.
-
If the media inoculated with the extract remains clear for 14 days, the extract is considered sterile under the test conditions.[7][14][15]
-
Protocol 2: Mycoplasma Detection by PCR
-
Objective: To detect the presence of Mycoplasma DNA in a cell culture sample.
-
Materials:
-
Cell culture supernatant.
-
Microcentrifuge tubes.
-
Heating block or thermocycler.
-
Mycoplasma-specific primers (forward and reverse).
-
Taq DNA polymerase and dNTPs.
-
PCR buffer.
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
-
Positive control (Mycoplasma DNA).
-
Negative control (sterile water).
-
-
Methodology:
-
Sample Preparation:
-
PCR Setup:
-
Prepare a PCR master mix containing buffer, dNTPs, primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 1-2 µL of the prepared supernatant (template) to the sample tube.
-
Add positive control DNA and sterile water to their respective tubes.
-
-
PCR Amplification:
-
Run a PCR program with an initial denaturation step (e.g., 94°C for 2 min), followed by 30-35 cycles of denaturation (94°C for 30s), annealing (55-60°C for 30s), and extension (72°C for 1 min), and a final extension step (72°C for 5 min).[8]
-
-
Detection:
-
Run 10-20 µL of the PCR product on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light. A band of the correct size in the sample lane indicates a positive result for Mycoplasma.
-
-
Protocol 3: Endotoxin Detection by LAL Gel-Clot Assay
-
Objective: To detect the presence of endotoxins in a natural product extract.
-
Materials:
-
LAL single-test vials (with a specific sensitivity, e.g., 0.125 EU/mL).
-
Natural product extract, diluted with LAL Reagent Water.
-
Positive control (Control Standard Endotoxin at 2x the vial's sensitivity).
-
Negative control (LAL Reagent Water).
-
Depyrogenated glassware or sterile, endotoxin-free plasticware.
-
Incubator or water bath at 37°C.
-
-
Methodology:
-
Sample and Control Preparation: Prepare dilutions of your extract in LAL Reagent Water. The pH of the final mixture should be between 6.8 and 8.0.[17] Prepare the positive and negative controls.
-
Assay:
-
Add 0.1 mL of your diluted extract, positive control, and negative control to their respective LAL vials.
-
Immediately and gently mix.
-
Place the vials in a 37°C incubator and let them sit undisturbed for 60 minutes.
-
-
Reading the Results:
-
After 60 minutes, carefully remove the vials and invert them 180°.
-
Positive Result: A solid gel clot forms and remains intact at the bottom of the vial. This means the endotoxin level is at or above the vial's sensitivity.
-
Negative Result: No clot has formed, or the gel is fragile and breaks apart. This means the endotoxin level is below the vial's sensitivity.
-
-
Validation: The negative control must be negative, and the positive control must be positive for the test to be valid. Some plant extracts containing polyphenols can interfere with the LAL test; if inhibition is suspected, further dilution of the extract is necessary.[6][18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmdclabs.com [cmdclabs.com]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. matresearch.com [matresearch.com]
- 10. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LAL Reagents for Detecting Endotoxins | Wako PYROSTAR [wakopyrostar.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Immunotoxicity of ochratoxin A and aflatoxin B1 in combination is associated with the nuclear factor kappa B signaling pathway in 3D4/21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. researchgate.net [researchgate.net]
- 16. Fungus - UNC Lineberger [unclineberger.org]
- 17. acciusa.com [acciusa.com]
- 18. researchgate.net [researchgate.net]
Navigating IC50 Discrepancies in Mogroside Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and troubleshooting inconsistencies in half-maximal inhibitory concentration (IC50) values obtained from cell-based assays with mogrosides. By offering detailed protocols, addressing frequently asked questions, and providing insights into the underlying biological pathways, this resource aims to empower researchers to achieve more reliable and reproducible results in their drug discovery and development efforts.
Frequently Asked questions (FAQs)
Q1: Why do my IC50 values for the same mogroside vary between experiments?
A1: IC50 value discrepancies are a common challenge in cell-based assays and can arise from a multitude of factors. These can be broadly categorized into experimental variability, specifics of the natural product, and data analysis methods. Even minor deviations in protocol can lead to significant shifts in the calculated IC50.
Q2: What are some common experimental factors that can influence mogroside IC50 values?
A2: Several experimental parameters can contribute to variability, including:
-
Cell Line Integrity: Genetic drift, passage number, and cell health can alter cellular responses to mogrosides.
-
Seeding Density: Inconsistent cell numbers per well can lead to variations in the effective drug concentration per cell.
-
Compound Solubility and Stability: Mogrosides, like many natural products, may have limited solubility in aqueous media. Precipitation or degradation over the course of the experiment can alter the effective concentration.
-
Assay Duration: The length of exposure to the mogroside can significantly impact the observed cytotoxicity.
-
Reagent Quality and Consistency: Variations in media, serum batches, and assay reagents can all introduce variability.
Q3: Can the properties of mogrosides themselves contribute to IC50 discrepancies?
A3: Yes. The purity of the mogroside sample is critical. Impurities may possess their own biological activity, confounding the results. Furthermore, different mogrosides (e.g., Mogroside V, Mogroside IVe) have distinct chemical structures that will influence their potency and behavior in assays.
Q4: How does data analysis affect the final IC50 value?
A4: The method used to calculate the IC50 from the dose-response curve can influence the result. Different software packages may use slightly different algorithms for curve fitting. It is crucial to use a consistent data analysis workflow.
Troubleshooting Guide
Encountering variability in your mogroside cell-based assays can be frustrating. This troubleshooting guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for improved consistency. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Compound Mixing | Gently mix the plate after adding the mogroside dilutions to ensure even distribution. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a narrow and consistent passage number range for all experiments to minimize phenotypic drift. |
| Variable Cell Health | Regularly monitor cell morphology and viability. Only use healthy, actively dividing cells for your assays. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for compound treatment and assay development across all experiments. |
| Reagent Lot-to-Lot Variability | Test new lots of media, serum, and critical assay reagents before use in large-scale experiments. |
| Mogroside Stock Solution Degradation | Prepare fresh serial dilutions for each experiment from a frozen stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light. |
Issue 3: Unexpected or Atypical Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower concentration range. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Compound-Assay Interference | Some compounds can directly interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control with the mogroside and assay reagents to check for interference. |
Data Presentation: Mogroside IC50 Values
The following table summarizes reported IC50 values for various mogrosides across different cancer cell lines. It is important to note that these values are illustrative and can be influenced by the specific experimental conditions used in each study.
| Mogroside | Cell Line | Cancer Type | Reported IC50 (µM) |
| Mogroside IVe | HT-29 | Colorectal Cancer | Dose-dependent inhibition observed[1][2] |
| Hep-2 | Laryngeal Cancer | Dose-dependent inhibition observed[1][2] | |
| Mogroside V | PANC-1 | Pancreatic Cancer | Inhibits proliferation and promotes apoptosis[3][4][5] |
| A549 | Lung Cancer | Inhibits hyperglycemia-induced invasion and migration[6][7] |
Note: Specific IC50 values for Mogroside V on A549, HepG2, and HT-29, and for Mogroside IIIE on cancer cell lines were not consistently available in the searched literature, often reporting dose-dependent effects without a precise IC50.
Experimental Protocols
A standardized and meticulously followed protocol is the cornerstone of reproducible research. Below is a detailed methodology for a common cell-based viability assay used to determine IC50 values.
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity.
Materials:
-
Mogroside stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the mogroside stock solution in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the various mogroside concentrations. Include vehicle control wells (medium with the same concentration of solvent as the highest mogroside concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.
-
Workflow for IC50 Determination using MTT Assay
Workflow for IC50 determination using the MTT assay.
Signaling Pathways
Mogrosides have been shown to exert their biological effects through the modulation of several key signaling pathways. Understanding these pathways can provide valuable context for interpreting experimental results.
AMPK/SIRT1 Signaling Pathway
Mogrosides, such as Mogroside IIIE, have been found to activate the AMPK/SIRT1 signaling pathway.[9][10] This pathway is a crucial regulator of cellular energy homeostasis and has been implicated in mediating the anti-inflammatory and anti-apoptotic effects of mogrosides.[9][10]
Mogroside activation of the AMPK/SIRT1 pathway.
STAT3 Signaling Pathway
Mogroside V has been reported to inhibit the proliferation of pancreatic cancer cells, in part, by regulating the STAT3 signaling pathway.[3][5][11] The STAT3 pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its aberrant activation is common in many cancers.
Inhibition of the STAT3 signaling pathway by Mogroside V.
By leveraging the information and tools provided in this technical support center, researchers can better navigate the complexities of mogroside cell-based assays, leading to more robust and reliable data for advancing the field of drug discovery.
References
- 1. Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A natural food sweetener with anti-pancreatic cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mogroside V Inhibits Hyperglycemia-induced Lung Cancer Cells Metastasis through Reversing EMT and Damaging Cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Enhancing the yield of Mogroside IA-(1-3)-glucopyranoside during purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification and enzymatic synthesis of mogroside derivatives, with a specific focus on enhancing the yield of Mogroside IA₁-(1-3)-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What is Mogroside IA₁-(1-3)-glucopyranoside and why is its yield enhancement important?
A1: Mogroside IA₁-(1-3)-glucopyranoside is a cucurbitane triterpenoid (B12794562) glycoside, a derivative of mogrol (B2503665), naturally found in the fruit of Siraitia grosvenorii (monk fruit). These compounds are of significant interest due to their potential as natural, non-caloric sweeteners and their various pharmacological activities.[1] Enhancing the yield during purification is crucial for the economic viability of its production for research and potential commercial applications.
Q2: What are the primary challenges in purifying Mogroside IA₁-(1-3)-glucopyranoside?
A2: The main challenges stem from the complex mixture of structurally similar mogrosides present in the crude extract or enzymatic reaction mixture. These include other mogrosides like Mogroside V, Siamenoside I, flavonoids, and polysaccharides.[2] Achieving high purity and yield requires multi-step purification protocols that can effectively separate these closely related compounds.
Q3: What are the typical starting materials for the synthesis of Mogroside IA₁-(1-3)-glucopyranoside?
A3: A common starting material is Mogroside V, which is the most abundant mogroside in monk fruit extract.[3] Mogroside V can be enzymatically hydrolyzed to yield Mogroside IA₁, which can then be further glycosylated to produce Mogroside IA₁-(1-3)-glucopyranoside.
Q4: Which enzymes are typically used for the glycosylation of mogrosides?
A4: Uridine diphosphate (B83284) (UDP)-dependent glucosyltransferases (UGTs) are key enzymes used for the glycosylation of mogrol and its derivatives to produce various mogroside compounds.[3][4] Pectinase (B1165727) from Aspergillus niger has also been used for the enzymatic synthesis of Mogroside IA₁ from Mogroside V.[3]
Q5: What purity levels can be realistically achieved for mogroside derivatives?
A5: Through a combination of techniques such as macroporous resin chromatography and preparative High-Performance Liquid Chromatography (HPLC), it is possible to achieve purities of over 98%.[5]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of Mogroside IA₁-(1-3)-glucopyranoside.
Low Yield After Enzymatic Synthesis
| Problem | Possible Causes | Solutions |
| Low conversion of substrate (e.g., Mogroside IA₁) | 1. Suboptimal enzyme activity: Incorrect pH, temperature, or buffer composition. 2. Enzyme inhibition: Presence of inhibitors in the substrate solution. 3. Insufficient enzyme concentration: Not enough enzyme to convert the substrate within the given timeframe. 4. Low substrate concentration: Substrate concentration may be below the optimal range for the enzyme. | 1. Optimize reaction conditions: Conduct small-scale experiments to determine the optimal pH, temperature, and buffer for the specific UGT used. 2. Purify the substrate: Ensure the starting material is of high purity to remove potential inhibitors. 3. Increase enzyme concentration: Incrementally increase the enzyme-to-substrate ratio. 4. Increase substrate concentration: Test a range of substrate concentrations to find the optimal level. |
| Product degradation | 1. Instability of the product: The target compound may be degrading under the reaction or workup conditions. 2. Non-specific enzyme activity: The enzyme may be catalyzing undesired side reactions. | 1. Modify workup procedure: Minimize exposure to harsh pH or high temperatures during product isolation. 2. Screen for more specific enzymes: Test different UGTs to find one with higher specificity for the desired glycosylation. |
Low Yield During Purification
| Problem | Possible Causes | Solutions |
| Poor recovery from macroporous resin column | 1. Incomplete elution: The elution solvent may not be strong enough to desorb the target compound completely. 2. Irreversible binding: The compound may be binding irreversibly to the resin. 3. Improper loading conditions: Incorrect pH or solvent composition during loading can affect binding. | 1. Optimize elution solvent: Gradually increase the ethanol (B145695) concentration in the elution buffer. A 40% aqueous ethanol solution is often a good starting point.[6] 2. Test different resins: Evaluate various macroporous resins to find one with optimal binding and release characteristics for your target compound. 3. Adjust loading conditions: Ensure the pH and solvent of the sample are compatible with the resin for efficient binding. |
| Co-elution of impurities during preparative HPLC | 1. Suboptimal mobile phase: The mobile phase composition does not provide adequate separation of the target compound from closely related impurities. 2. Column overloading: Injecting too much sample leads to poor separation. 3. Inappropriate column chemistry: The stationary phase is not suitable for separating the specific mogroside isomers. | 1. Optimize mobile phase gradient: Develop a shallower gradient or use isocratic elution with different solvent ratios (e.g., acetonitrile (B52724)/water) to improve resolution.[7] 2. Reduce sample load: Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution. 3. Screen different columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for your separation. |
| Product loss during solvent evaporation | 1. Decomposition at high temperatures: The target compound may be heat-sensitive. 2. Azeotrope formation: The compound may form an azeotrope with the solvent, leading to co-evaporation. | 1. Use low-temperature evaporation: Employ rotary evaporation at reduced pressure and moderate temperatures. 2. Lyophilization (Freeze-drying): For heat-sensitive compounds, lyophilization is a gentle method for solvent removal. |
Quantitative Data Summary
The following tables summarize typical yields and purity enhancements reported in the literature for mogroside purification.
Table 1: Purification of Mogroside V using Macroporous Resin
| Parameter | Value | Reference |
| Starting Material | Siraitia grosvenorii herb | [6] |
| Initial Purity of Mogroside V | 0.5% | [6] |
| Purification Method | HZ 806 macroporous resin column chromatography | [6] |
| Final Purity of Mogroside V | 10.7% | [6] |
| Yield of Mogroside V | 3.38 g from 100 g of herb | [6] |
| Purification Factor | 15.1-fold | [6] |
Table 2: High-Purity Purification of Mogroside V
| Parameter | Value | Reference |
| Starting Material | Crude Mogroside V extract | [5] |
| Purification Method | Multi-step process including ultrafiltration, nanofiltration, silica (B1680970) gel chromatography, and crystallization | [5] |
| Final Purity of Mogroside V | ≥ 98.4% | [5] |
| Final Yield | > 90% | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Mogroside IA₁ from Mogroside V
This protocol is adapted from a patent describing the synthesis of Mogroside IA₁ and IB₁ from Mogroside V.[3]
Materials:
-
Mogroside V (purified)
-
Crude pectinase from Aspergillus niger
-
0.1 M Sodium acetate (B1210297) buffer (pH 4.5)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve 300 mg of Mogroside V in 100 mL of 0.1 M sodium acetate buffer (pH 4.5).
-
Add 25 mL of crude pectinase from Aspergillus niger.
-
Stir the mixture at 50°C for 6.5 hours.
-
After the reaction, extract the mixture twice with 100 mL of ethyl acetate each time.
-
Combine the organic extracts and dry under vacuum to obtain the crude product containing Mogroside IA₁.
-
Proceed with purification using preparative HPLC.
Protocol 2: Purification of Mogroside IA₁-(1-3)-glucopyranoside
This is a general protocol for the purification of a target mogroside derivative from an enzymatic reaction mixture, based on common practices for mogroside purification.
Step 1: Macroporous Resin Chromatography (Initial Cleanup)
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., HZ 806). Pre-treat the resin by washing sequentially with ethanol and deionized water.
-
Sample Loading: Dissolve the crude product from the enzymatic synthesis in deionized water and load it onto the equilibrated resin column.
-
Washing: Wash the column with deionized water to remove salts and highly polar impurities.
-
Elution: Elute the bound mogrosides with a stepwise or gradient elution of aqueous ethanol (e.g., 20%, 40%, 60% ethanol). Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the target compound.
-
Pooling and Concentration: Pool the fractions containing the highest concentration of Mogroside IA₁-(1-3)-glucopyranoside and concentrate the solution under reduced pressure.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)
-
Column: Use a C18 reversed-phase preparative HPLC column (e.g., 20 mm x 250 mm).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. Optimize the isocratic or gradient elution method to achieve the best separation of the target compound from other mogrosides.
-
Injection and Fraction Collection: Dissolve the concentrated sample from the previous step in the mobile phase, filter, and inject it onto the preparative HPLC system. Collect fractions based on the UV chromatogram.
-
Analysis and Final Processing: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions, remove the organic solvent by rotary evaporation, and then lyophilize to obtain the final high-purity product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Mogroside IA₁-(1-3)-glucopyranoside.
Caption: Troubleshooting logic for low yield of Mogroside IA₁-(1-3)-glucopyranoside.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 4. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentscope.wipo.int [patentscope.wipo.int]
- 6. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Mogroside V and Mogroside IA-(1-3)-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent mogrosides derived from the fruit of Siraitia grosvenorii (monk fruit): Mogroside V and Mogroside IA-(1-3)-glucopyranoside. While extensive research has elucidated the multifaceted therapeutic potential of Mogroside V, data on the specific biological actions of this compound are comparatively limited. This document summarizes the current scientific evidence, presenting available quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of Mogroside V and this compound. It is important to note that direct comparative studies are scarce, and much of the information for this compound is inferred from studies on Mogroside IA1 or mogroside extracts.
| Biological Activity | Mogroside V | This compound / Mogroside IA1 | Source(s) |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) | Data not available | [1] |
| Antioxidant Activity | EC50 for •OH scavenging: 48.44 µg/mL | Data not available | [2] |
| Anticancer Activity | Inhibits proliferation of pancreatic cancer cells (PANC-1) | Data not available | [3] |
| Hypoglycemic Activity | Stimulates insulin (B600854) secretion | Part of a low-polar glycoside fraction with prominent hypoglycemic impact. | [4] |
| Sweetness | Approximately 250-400 times sweeter than sucrose | Reported to have a bitter taste. | [5][6] |
Note: "Data not available" indicates that specific quantitative data (e.g., IC50, EC50) for this compound or Mogroside IA1 in the specified activity was not found in the reviewed literature. The hypoglycemic effect of Mogroside IA1 is reported as part of a mixture of low-polar glycosides.
Key Biological Activities and Mechanisms of Action
Mogroside V
Mogroside V, the most abundant and sweetest mogroside in monk fruit, has been the subject of extensive research, revealing a broad spectrum of pharmacological effects.[7]
Anti-inflammatory Activity: Mogroside V exhibits potent anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in various cell models.[1][4] The underlying mechanisms involve the inhibition of pathways such as TLR4-MyD88, NF-κB, and MAPK.[7]
Antioxidant Activity: Mogroside V is a powerful antioxidant, effectively scavenging reactive oxygen species (ROS). It has demonstrated a significant capacity to scavenge hydroxyl radicals (•OH).[2] This antioxidant activity is believed to contribute to its protective effects against various diseases associated with oxidative stress.
Anticancer Activity: Research has indicated that Mogroside V possesses anticancer properties. It has been shown to inhibit the proliferation of pancreatic cancer cells and other tumor cell types in a dose- and time-dependent manner.[3] This effect is partly mediated through the regulation of the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.[3]
Hypoglycemic Activity: Mogroside V has been investigated for its potential in managing blood glucose levels. Studies have shown that it can stimulate insulin secretion from pancreatic β-cells.[4] Furthermore, it has been found to modulate glucose and lipid metabolism through the activation of the AMPK signaling pathway.[3][8]
This compound and Mogroside IA1
Mogroside IA1 is a precursor to the sweeter mogrosides, including Mogroside V, during the ripening of monk fruit and is characterized by a bitter taste.[5][6] There is limited specific research on the biological activities of this compound. However, studies on fractions of monk fruit extract containing low-polar glycosides, including Mogroside IA1, have suggested potential health benefits.
Hypoglycemic Activity: A study identified a fraction of monk fruit containing Mogroside IIA1, Mogroside IA1, and Mogroside III as having a prominent hypoglycemic impact.[4] The precise mechanism and the individual contribution of Mogroside IA1 to this effect require further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of mogrosides.
Assessment of Anti-inflammatory Activity (In Vitro)
Objective: To determine the effect of mogrosides on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test mogroside (e.g., Mogroside V) for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Production Assay (Griess Test): The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Evaluation of Antioxidant Activity (Chemiluminescence Assay)
Objective: To measure the reactive oxygen species (ROS) scavenging activity of mogrosides.
Methodology:
-
Hydroxyl Radical (•OH) Scavenging Assay: The scavenging activity against •OH is determined using a chemiluminescence (CL) method. The reaction mixture contains the test mogroside at various concentrations, luminol, and hydroxyl radicals generated by a Fenton-type reaction (e.g., FeSO4 and H2O2). The CL intensity is measured using a luminometer. The scavenging rate is calculated by comparing the CL intensity of the sample to that of a control without the sample. The EC50 value (the concentration required to scavenge 50% of the free radicals) is then calculated.[2]
Anticancer Activity Assessment (Cell Proliferation Assay)
Objective: To evaluate the effect of mogrosides on the proliferation of cancer cells.
Cell Line: Human pancreatic cancer cell line (e.g., PANC-1).
Methodology:
-
Cell Culture and Treatment: PANC-1 cells are cultured in an appropriate medium. For the assay, cells are seeded in 96-well plates and treated with various concentrations of the test mogroside (e.g., Mogroside V) for different time intervals (e.g., 24, 48, and 72 hours).
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Mogroside V.
Caption: Mogroside V Anti-inflammatory Signaling Pathway.
Caption: Mogroside V Antioxidant Signaling Pathway.
Caption: Mogroside V Anticancer Signaling Pathway.
Conclusion
Mogroside V is a well-researched natural compound with significant potential in various therapeutic areas, including inflammation, oxidative stress, cancer, and metabolic disorders. Its mechanisms of action are being progressively elucidated, involving the modulation of multiple key signaling pathways. In contrast, the biological activities of this compound are not as well-documented. While preliminary evidence suggests a potential role in blood glucose regulation for fractions containing Mogroside IA1, further dedicated research is required to fully understand its specific biological functions and to enable a direct and comprehensive comparison with Mogroside V. This guide serves as a resource for researchers to understand the current state of knowledge and to identify areas for future investigation in the promising field of mogroside pharmacology.
References
- 1. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Sweetness Profiles of Mogroside Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sweetness profiles of various mogroside glycosides, a class of triterpenoid (B12794562) glycosides responsible for the sweet taste of monk fruit (Siraitia grosvenorii). The information presented is supported by experimental data to aid in the selection and application of these natural high-intensity sweeteners.
Introduction to Mogrosides
Mogrosides are derived from a common aglycone, mogrol, and differ in the number and linkage of glucose units attached to the C-3 and C-24 positions.[1] This structural variation significantly influences their sweetness intensity and overall taste profile. Generally, an increase in the number of glucose units, particularly to five or six, results in higher sweetness intensity and a more favorable taste profile with fewer off-notes.[1][2] Mogroside V, the most abundant mogroside in ripe monk fruit, is approximately 250 to 425 times sweeter than sucrose (B13894).[1][3][4]
Quantitative Comparison of Sweetness Profiles
The following table summarizes the relative sweetness and qualitative taste characteristics of key mogroside glycosides compared to sucrose. The relative sweetness can vary depending on the concentration tested.
| Mogroside Glycoside | Relative Sweetness (vs. Sucrose) | Key Taste Profile Characteristics |
| Mogroside V | 250–425x[1][3][4][5] | The primary sweet component in monk fruit extract.[6][7] May have a slow onset of sweetness and a lingering bitter or metallic aftertaste in some contexts.[7][8][9] |
| Siamenoside I | 465–563x[3] | Considered to have a superior taste profile with a better balance of sweetness, bitterness, sweet linger, and astringency compared to Mogroside V.[3] |
| Mogroside IV | 233–392x[2][3] | Sweetness intensity is comparable to that of Mogroside V.[7][10] |
| Mogroside VI | 125x[3] | Less sweet than the more highly glycosylated mogrosides. |
| Mogroside III | 195x[3] | Moderately sweet. |
| 11-oxo-Mogroside V | 68x[3] | Significantly less sweet than Mogroside V. |
| Mogroside I & II | ~1x (Similar to sucrose) or Tasteless[3][7][10] | Not significant contributors to the sweetness of monk fruit extract. |
Sweet Taste Signal Transduction Pathway
Mogrosides elicit a sweet taste sensation by activating the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. The subsequent intracellular signaling cascade leads to neurotransmitter release and the perception of sweetness.
Experimental Protocol: Sensory Evaluation via Time-Intensity Profiling
To quantitatively assess and compare the sweetness profiles of different mogrosides, a standardized sensory evaluation methodology such as Time-Intensity (TI) profiling is employed.
Objective: To measure the perceived sweetness intensity of mogroside solutions over time.
Materials:
-
Purified mogroside samples (e.g., Mogroside V, Siamenoside I)
-
Deionized, purified water
-
Reference standards: Sucrose solutions at various concentrations (e.g., 2%, 5%, 10% w/v)
-
Unsalted crackers and purified water for palate cleansing
Panelists:
-
A panel of 10-15 trained individuals, selected for their sensory acuity and ability to consistently rate taste intensity.
-
Panelists are trained on the use of the rating scale and familiarized with the taste profiles of various sweeteners.
Procedure:
-
Sample Preparation: Prepare aqueous solutions of each mogroside at concentrations equi-sweet to the sucrose reference standards.
-
Session Setup: Each panelist is seated in an individual booth to prevent interaction. Samples are presented in coded containers at a controlled temperature (~20°C).
-
Evaluation Protocol: a. Panelists cleanse their palate with water and an unsalted cracker. b. A 10 mL sample is taken into the mouth and held for 5 seconds. c. The panelist starts rating the perceived sweetness intensity immediately upon tasting the sample, continuing after expectoration. d. Intensity is recorded continuously or at fixed intervals (e.g., every 5 seconds) for a total duration of 2-3 minutes, using a computerized system with a graphical intensity scale (e.g., a 100-point line scale anchored with "no sweetness" and "very intense sweetness"). e. A mandatory rest period with palate cleansing is enforced between samples to minimize carry-over effects.
-
Data Analysis:
-
The time-intensity curves for each panelist and sample are averaged.
-
Key parameters are extracted from the curves:
-
Imax: Maximum perceived intensity.
-
Tmax: Time to reach maximum intensity.
-
Tdur: Total duration of the sweet taste perception.
-
AUC: Area Under the Curve, representing the total sweetness impression.
-
-
Statistical analysis (e.g., ANOVA) is used to determine significant differences between the mogroside profiles.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Battle of Natural Sweeteners: A Comprehensive Guide to Monk Fruit and Stevia [foodandnutritionjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 8. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Mogrosides in Anti-Diabetic Models: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-diabetic activities of various mogrosides, the sweet compounds extracted from the fruit of Siraitia grosvenorii (monk fruit). We delve into their structure-activity relationships, presenting quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in their therapeutic effects.
Comparative Analysis of Anti-Diabetic Activities
The anti-diabetic properties of mogrosides are primarily attributed to their influence on key metabolic enzymes and signaling pathways. The structure of the mogroside, particularly the number and linkage of glucose moieties to the mogrol (B2503665) backbone, plays a crucial role in its bioactivity.
In Vitro Enzyme Inhibition and AMPK Activation
Mogrosides have been shown to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and maltase, which helps to reduce postprandial hyperglycemia. Furthermore, they activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which enhances glucose uptake and utilization. The following tables summarize the available quantitative data for various mogrosides.
Table 1: Comparative α-Glucosidase and Maltase Inhibitory Activities of Mogrosides
| Compound | Enzyme | IC50 / Ki | Source |
| Mogroside V | α-Glucosidase | Ki = 46.11 µM | [1] |
| Mogroside V | Maltase | IC50 = 14 mM | [2] |
| Mogroside IV | Maltase | IC50 = 12 mM | [2] |
| Siamenoside I | Maltase | IC50 = 10 mM | [2] |
| Mogroside III | Maltase | IC50 = 1.6 mM | [2] |
| Mogroside Extract | α-Glucosidase | - | [3] |
Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibitory constant. Data is compiled from different studies and direct comparison should be made with caution.
Table 2: Comparative AMPK Activation by Mogrosides
| Compound | Assay System | EC50 | Fold Activation | Source |
| Mogroside V | AMPK α2β1γ1 heterotrimer | 20.4 µM | 2.4 | [4] |
| Mogrol | AMPK α2β1γ1 heterotrimer | 4.2 µM | 2.3 | [4] |
Note: EC50 is the half maximal effective concentration.
Structure-Activity Relationship Insights:
From the available data, a preliminary structure-activity relationship can be inferred. For maltase inhibition, Mogroside III, with fewer glucose units than Mogroside V, exhibits a significantly lower IC50 value, suggesting that a lower degree of glycosylation may be favorable for binding to this enzyme. In the case of AMPK activation, the aglycone mogrol is a more potent activator than its glycosylated form, Mogroside V, indicating that the glucose moieties may hinder interaction with the AMPK enzyme complex.
In Vivo Anti-Diabetic Effects
Animal models of diabetes provide crucial insights into the physiological effects of mogrosides. Studies in high-fat diet and streptozotocin-induced diabetic mice have demonstrated the hypoglycemic and insulin-sensitizing effects of mogroside extracts and individual compounds.[5]
Table 3: Summary of In Vivo Anti-Diabetic Effects of Mogroside Extracts
| Animal Model | Mogroside Treatment | Key Findings | Source |
| High-fat diet/streptozotocin-induced diabetic mice | Mogroside-rich extract (dose-dependent) | Notable reduction in fasting blood glucose, glycated serum protein, and serum insulin (B600854). Increased insulin sensitivity and glucose tolerance. | [5] |
| Alloxan-induced diabetic mice | Mogroside V (crude, 69.2%) | Reduced blood glucose and ameliorated pathological damage to islet β-cells. | [6] |
Key Signaling Pathways in Mogroside-Mediated Anti-Diabetic Effects
The anti-diabetic actions of mogrosides are mediated through complex signaling networks. The activation of AMPK is a central event that triggers a cascade of downstream effects beneficial for glucose homeostasis. Furthermore, mogrosides have been shown to influence the insulin signaling pathway.
AMPK Signaling Pathway
Mogrosides, particularly their aglycone mogrol, directly activate AMPK. Activated AMPK, in turn, phosphorylates and regulates numerous downstream targets to increase cellular energy production and reduce energy consumption. This includes promoting glucose uptake via GLUT4 translocation, inhibiting gluconeogenesis in the liver, and enhancing fatty acid oxidation.
Caption: AMPK signaling pathway activated by mogrosides.
Insulin Signaling Pathway
Mogrosides may also enhance insulin sensitivity by modulating the insulin signaling pathway. Evidence suggests that mogrosides can influence key components of this pathway, such as the Insulin Receptor Substrate (IRS) and the downstream PI3K/Akt cascade. This leads to improved glucose uptake and metabolism in insulin-sensitive tissues.
Caption: Potential influence of mogrosides on the insulin signaling pathway.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies to evaluate the anti-diabetic effects of mogrosides.
In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Caption: General workflow for an in vitro α-glucosidase inhibition assay.
Protocol Details:
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are commonly used.
-
Incubation: The mogroside compound is pre-incubated with the α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Reaction Initiation: The reaction is started by adding the pNPG substrate.
-
Reaction Termination: After a specific incubation period, the reaction is stopped by adding a basic solution, such as sodium carbonate.
-
Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Calculation: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
In Vivo High-Fat Diet/Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Model
This is a widely used animal model that mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.
Protocol Details:
-
Induction of Insulin Resistance: Mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
Induction of Hyperglycemia: A low dose of streptozotocin (STZ), a β-cell toxin, is administered to partially damage the pancreatic β-cells, leading to hyperglycemia.
-
Mogroside Administration: Diabetic mice are then treated with various doses of mogrosides or a vehicle control, typically via oral gavage, for a defined period.
-
Monitoring: Key diabetic parameters are monitored throughout the study, including:
-
Fasting blood glucose levels
-
Oral glucose tolerance tests (OGTT)
-
Insulin tolerance tests (ITT)
-
Serum insulin levels
-
Lipid profiles (total cholesterol, triglycerides)
-
-
Tissue Analysis: At the end of the study, tissues such as the liver, pancreas, and adipose tissue can be collected for histological analysis and to measure the expression of key proteins and genes involved in glucose and lipid metabolism.[5]
Conclusion and Future Directions
The collective evidence strongly supports the potential of mogrosides as therapeutic agents for the management of diabetes. Their multi-target effects, including the inhibition of carbohydrate-digesting enzymes and the activation of the central metabolic regulator AMPK, make them attractive candidates for further investigation.
The structure-activity relationship of mogrosides appears to be significantly influenced by the degree of glycosylation. Less glycosylated mogrosides and the aglycone mogrol tend to exhibit higher activity in some in vitro assays. This suggests that the bioavailability and metabolic transformation of mogrosides in vivo are critical factors in determining their ultimate therapeutic efficacy.
Future research should focus on:
-
Conducting comprehensive comparative studies of a wider range of purified mogrosides in standardized in vitro and in vivo models to establish a more definitive structure-activity relationship.
-
Investigating the in vivo metabolism of different mogrosides to identify the primary active metabolites.
-
Elucidating the detailed molecular mechanisms by which mogrosides modulate the insulin signaling pathway and other relevant cellular targets.
-
Performing well-designed clinical trials to evaluate the safety and efficacy of mogrosides in human subjects with prediabetes and type 2 diabetes.
By addressing these research gaps, the full therapeutic potential of mogrosides as novel anti-diabetic agents can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. phcogrev.com [phcogrev.com]
- 6. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of Mogroside IA-(1-3)-glucopyranoside in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mogrosides, triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention for their potential therapeutic properties, including their anti-inflammatory effects. While a spectrum of mogrosides exists, research has predominantly focused on compounds like Mogroside V and Mogroside IIIE. This guide provides a comparative overview of the in vivo anti-inflammatory effects of mogrosides based on available scientific literature. It is important to note that while "Mogroside IA-(1-3)-glucopyranoside" is a known compound, specific in vivo anti-inflammatory data for this particular glycoside is not currently available in published research. Therefore, this guide will draw comparisons from studies on closely related and well-documented mogrosides to provide a foundational understanding and frame of reference for researchers interested in the therapeutic potential of this class of compounds.
Comparative Analysis of In Vivo Anti-inflammatory Activity
The anti-inflammatory properties of mogrosides have been evaluated in various in vivo models, demonstrating their ability to mitigate inflammatory responses. The following table summarizes key findings from studies on different mogroside extracts and isolated compounds.
| Compound/Extract | Animal Model | Inflammation Inducer | Dosage | Key Findings | Reference |
| Mogrosides (General Extract) | Murine Ear Edema Model | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Not Specified | Down-regulated the expression of COX-2 and IL-6. | [1] |
| Mogroside V | OVA-induced Asthmatic Mice | Ovalbumin (OVA) | Not Specified | Attenuated airway hyperresponsiveness and reduced inflammatory cell infiltration in bronchoalveolar lavage fluid. | [2] |
| Mogroside IIIE | LPS-induced Acute Lung Injury in Mice | Lipopolysaccharide (LPS) | Not Specified | Exerted protective effects against acute lung injury. | [2] |
| Siraitia grosvenorii Extract (SGE) | LPS-induced Intestinal Inflammation in Mice | Lipopolysaccharide (LPS) | 100 or 200 mg/kg | Improved ileal morphology, restored the mucosal barrier, and reduced intestinal and systemic inflammation by promoting M2 macrophage polarization. | [3] |
| Siraitia grosvenorii Residual Extract (SGRE) | MIA-induced Osteoarthritis in Rats | Monosodium iodoacetate (MIA) | 150 and 200 mg/kg | Reduced inflammation by inhibiting inflammatory mediators (iNOS, COX-2, 5-LOX, PGE2, LTB4) and cytokines (IL-1β, IL-6, TNF-α). | [4] |
Signaling Pathways in Mogroside-Mediated Anti-inflammation
Mogrosides exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified include the inhibition of the NF-κB and MAPK pathways, and the activation of the AMPK/SIRT1 pathway.
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the referenced in vivo studies.
LPS-Induced Intestinal Inflammation in Mice
-
Animal Model: Male C57BL/6J mice.
-
Induction of Inflammation: Intraperitoneal injection of Lipopolysaccharide (LPS) (10 mg/kg body weight).
-
Treatment: Siraitia grosvenorii extract (SGE) was administered orally by gavage at doses of 100 or 200 mg/kg body weight for 7 days prior to LPS injection.
-
Assessment:
-
Histological Analysis: Ileum tissues were collected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.
-
Immunohistochemistry: Expression of CD206 (M2 macrophage marker) and iNOS (M1 macrophage marker) in the ileum was detected.
-
Cytokine Analysis: Levels of TNF-α, IL-1β, and IFN-γ in serum and intestinal tissues were measured using ELISA kits.[3]
-
Caption: Workflow for LPS-induced intestinal inflammation model.
MIA-Induced Osteoarthritis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Osteoarthritis: A single intra-articular injection of monosodium iodoacetate (MIA) (3 mg in 50 µL of saline) into the right knee joint.
-
Treatment: Siraitia grosvenorii residual extract (SGRE) was administered orally at doses of 150 and 200 mg/kg body weight daily for 21 days, starting on day 7 after MIA injection.
-
Assessment:
-
Pain Assessment: Hind paw weight-bearing distribution was measured.
-
Biochemical Analysis: Serum and joint articular cartilage tissue levels of inflammatory mediators (iNOS, COX-2, 5-LOX, PGE2, LTB4) and cytokines (IL-1β, IL-6, TNF-α) were quantified using ELISAs.
-
Gene Expression Analysis: mRNA levels of cartilage-degrading enzymes (MMP-1, -2, -9, -13) and cartilage matrix components (SOX9, ACAN, COL2A1) were determined by RT-qPCR.[4]
-
Conclusion
The available in vivo evidence strongly supports the anti-inflammatory properties of various mogrosides and extracts from Siraitia grosvenorii. These compounds effectively reduce the expression of pro-inflammatory cytokines and mediators by modulating critical signaling pathways such as NF-κB and MAPK. While direct experimental data for this compound is currently lacking, the consistent findings across different mogroside analogues suggest that it likely shares similar anti-inflammatory potential. Further research is warranted to isolate and evaluate the specific in vivo efficacy and mechanism of action of this compound to fully understand its therapeutic promise. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the potential of this and other mogrosides in the development of novel anti-inflammatory agents.
References
- 1. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Siraitia grosvenorii Extract Protects Lipopolysaccharide-Induced Intestinal Inflammation in Mice via Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siraitia grosvenorii Residual Extract Inhibits Inflammation in RAW264.7 Macrophages and Attenuates Osteoarthritis Progression in a Rat Model [mdpi.com]
A Comparative Analysis of Mogroside IA-(1-3)-glucopyranoside and Synthetic Sweeteners: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural sweetener Mogroside IA-(1-3)-glucopyranoside with common synthetic alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in product formulation and development.
Executive Summary
The demand for sugar substitutes is driven by growing health consciousness and the rising prevalence of metabolic disorders. This guide presents a comparative analysis of this compound, a key sweet component of monk fruit extract, against widely used synthetic sweeteners: aspartame, sucralose, and saccharin (B28170). The comparison focuses on key performance indicators including sweetness profile, caloric content, metabolic fate, and safety, supported by established experimental protocols.
Data Presentation: Quantitative Comparison of Sweeteners
The following tables summarize the key quantitative data for this compound and the selected synthetic sweeteners.
| Sweetener | Chemical Class | Sweetness (relative to Sucrose) | Caloric Content (kcal/g) | Acceptable Daily Intake (ADI) (mg/kg body weight) |
| This compound | Triterpene Glycoside | ~150-300x[1][2] | 0[2][3][4] | Not officially established; estimated at ~3-6.8 mg/kg[5][6] |
| Aspartame | Dipeptide | ~180-200x[7] | 4[7] | 40 (EFSA) / 50 (FDA)[7] |
| Sucralose | Chlorinated Sucrose (B13894) | ~600x | 0 | 15 (JECFA/SCF) |
| Saccharin | Sulfonamide | ~200-700x | 0 | 5 (FDA) |
Physicochemical Properties
| Sweetener | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Heat Stability |
| This compound | C42H72O14 | 801.01 | Readily soluble | High[5] |
| Aspartame | C14H18N2O5 | 294.3 | pH-dependent | Degrades at high temperatures |
| Sucralose | C12H19Cl3O8 | 397.64 | High | High |
| Saccharin | C7H5NO3S | 183.18 | Sparingly soluble (acid form), salts are soluble | Stable |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparison of sweeteners.
Sensory Evaluation: Sweetness Intensity
Objective: To determine the relative sweetness of a compound compared to a sucrose reference.
Protocol: Two-Alternative Forced Choice (2-AFC) Method [8]
-
Panelist Training: A panel of trained sensory assessors (typically 10-15 individuals) is familiarized with the taste profile of various sweeteners.
-
Sample Preparation:
-
A standard reference solution of 5% (w/v) sucrose is prepared.
-
A series of solutions of the test sweetener are prepared at varying concentrations.
-
-
Testing Procedure:
-
Panelists are presented with pairs of samples: one containing the 5% sucrose reference and the other containing one of the test sweetener concentrations.
-
For each pair, panelists are required to identify the sweeter sample.
-
The presentation order of the samples within each pair is randomized.
-
Panelists rinse their mouths with purified water between each pair.
-
-
Data Analysis: The concentration at which the test sweetener is selected as sweeter 50% of the time is determined. The relative sweetness is then calculated by dividing the concentration of the sucrose solution by the determined concentration of the test sweetener.
Stability Testing: Accelerated Shelf-Life Study[9][10][11][12]
Objective: To predict the long-term stability of a sweetener under various environmental conditions in a shorter timeframe.
Protocol:
-
Sample Preparation: The sweetener is incorporated into the desired food or beverage matrix. The finished product is packaged in its final intended packaging.
-
Storage Conditions: Samples are placed in environmental chambers with controlled, elevated temperature and humidity. Common conditions include 40°C / 75% relative humidity (RH).
-
Time Points: Samples are pulled from the chambers at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, samples are analyzed for:
-
Chemical Stability: Quantification of the sweetener using methods like High-Performance Liquid Chromatography (HPLC) to assess degradation.
-
Physical Stability: Evaluation of changes in appearance, color, odor, and texture.
-
Microbiological Stability: Testing for microbial growth.
-
-
Data Extrapolation: The degradation rate at accelerated conditions is used to predict the shelf-life at normal storage conditions using the Arrhenius equation, which relates the rate of chemical reactions to temperature.
Toxicological Assays
Objective: To assess the potential toxicity of a sweetener. The following are key in vitro and in vivo assays based on OECD guidelines.[9][10][11]
1. In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471 [12][13][14][15][16]
-
Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid.
-
Procedure:
-
Bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
-
2. In Vitro Clastogenicity: Chromosomal Aberration Test - OECD 473 [17][18][19][20][21]
-
Principle: This assay assesses the potential of a substance to induce structural damage to chromosomes in cultured mammalian cells.
-
Procedure:
-
Mammalian cell cultures (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at various concentrations, with and without metabolic activation.
-
After a suitable incubation period, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Cells are harvested, fixed, and stained.
-
Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
3. In Vivo Carcinogenicity: Rodent Carcinogenicity Study - OECD 451 [22][23][24][25]
-
Principle: This long-term study evaluates the carcinogenic potential of a substance when administered to rodents over the majority of their lifespan.
-
Procedure:
-
Groups of rodents (typically rats and mice) are administered the test substance daily for 18-24 months.
-
At least three dose levels are used, plus a control group.
-
Animals are observed daily for clinical signs of toxicity.
-
At the end of the study, a full necropsy is performed, and tissues are examined histopathologically for the presence of tumors.
-
Signaling Pathways and Experimental Workflows
Sweet Taste Perception Signaling Pathway
The perception of sweet taste for both this compound and synthetic sweeteners is primarily mediated by the T1R2/T1R3 G-protein coupled receptor located on the surface of taste receptor cells in the taste buds.[26]
Caption: Sweet taste signal transduction pathway.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates the typical workflow for conducting a sensory evaluation of sweeteners.
Caption: Workflow for sensory evaluation of sweeteners.
Logical Relationship in Toxicity Testing
The following diagram illustrates the tiered approach to toxicological testing for food additives.
Caption: Tiered approach for toxicological evaluation.
Conclusion
This compound presents a compelling natural alternative to synthetic sweeteners. It offers high-intensity sweetness with no caloric contribution and a favorable safety profile based on a long history of use and available toxicological data. While synthetic sweeteners like aspartame, sucralose, and saccharin have been extensively studied and are widely approved, consumer preference for natural ingredients may drive further interest in mogroside-based sweeteners. The choice of sweetener will ultimately depend on the specific application, desired sensory profile, regulatory considerations, and target consumer demographic. This guide provides the foundational data and methodologies to support evidence-based decisions in the selection and application of these sweetening agents.
References
- 1. Monk fruit glycosides (mogrosides) natural sweetener API raw material YOUCHANG INDUSTRY DEVELOPMENT | IPROS GMS [mono.ipros.com]
- 2. groovyketo.co.uk [groovyketo.co.uk]
- 3. trunativ.co [trunativ.co]
- 4. snapcalorie.com [snapcalorie.com]
- 5. dpointernational.com [dpointernational.com]
- 6. iafns.org [iafns.org]
- 7. foodsweeteners.com [foodsweeteners.com]
- 8. researchgate.net [researchgate.net]
- 9. efsa.europa.eu [efsa.europa.eu]
- 10. oecd.org [oecd.org]
- 11. m.youtube.com [m.youtube.com]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Ames Test Service | Mutagenicity & Genetic Toxicity Screening - Creative Proteomics [creative-proteomics.com]
- 17. fda.gov [fda.gov]
- 18. criver.com [criver.com]
- 19. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]
- 20. oecd.org [oecd.org]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 23. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 24. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 25. premier-research.com [premier-research.com]
- 26. mdpi.com [mdpi.com]
A Comparative Analysis of the In-Vico Efficacy of Mogrosides and Metformin in Modulating Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide compares the in vivo efficacy of metformin (B114582) with mogrosides as a class of compounds derived from Siraitia grosvenorii (Monk Fruit). Due to a lack of available scientific literature, a direct comparison with the specific compound Mogroside IA-(1-3)-glucopyranoside is not possible at this time. The information presented herein is based on existing research on various mogroside extracts and individual mogrosides.
Introduction
Metformin is a cornerstone in the management of type 2 diabetes mellitus (T2DM), known for its robust glucose-lowering effects.[1][2] Mogrosides, natural triterpenoid (B12794562) glycosides extracted from Monk Fruit, are gaining attention for their potential health benefits, including anti-diabetic properties.[3][4] This guide provides a comparative overview of the in vivo efficacy of metformin and mogrosides, focusing on their effects on glycemic control in preclinical diabetic animal models. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the field of metabolic disease.
Quantitative Data Summary
The following tables summarize the in vivo effects of mogrosides and metformin on key glycemic control parameters as reported in various preclinical studies.
Table 1: Effects of Mogrosides on Glycemic Control in Diabetic Animal Models
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |
| Mogroside-rich Extract | High-fat diet/STZ-induced diabetic mice | 300 mg/kg | 5 weeks | Significant reduction in fasting blood glucose, serum insulin (B600854), and HOMA-IR.[5] | [5] |
| Mogroside V | T2DM rats | 30, 75, 150 mg/kg/day | - | Improved fasting blood glucose and insulin sensitivity.[6] | [6] |
| Mogroside Extract | Alloxan-induced diabetic mice | - | 4 weeks | Attenuated hyperglycemia and pathological damage to pancreatic islets.[7] | [7] |
| Mogrosides | T2DM mice | 50, 100, 200 mg/kg | 28 days | Significantly improved hepatic glucose metabolism and reduced plasma endotoxin.[3][4] | [3][4] |
Table 2: Effects of Metformin on Glycemic Control in Diabetic Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference | |---|---|---|---|---|---| | Diabetic female rats | 100 mg/kg/day | 8 weeks | Significant reduction in blood glucose levels.[8] |[8] | | High-fat diet/STZ-induced T2DM rats | 300 mg/kg | 8 weeks | Significant improvements in blood glucose and serum lipid levels.[9] |[9] | | Diabetic albino rats | - | 4 weeks | Significantly decreased diabetic-induced hyperglycemia.[10] |[10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of research findings.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of an organism to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.[11]
Protocol:
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.[1][12] Body weight is recorded for dose calculation.[12]
-
Baseline Blood Glucose: A small blood sample is collected from the tail vein to measure baseline blood glucose levels (t=0).[1]
-
Glucose Administration: A sterile glucose solution (typically 1-2 g/kg body weight) is administered orally via gavage.[1][12]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, commonly at 15, 30, 60, and 120 minutes.[1]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT) in Rats
Objective: To evaluate the systemic response to insulin, providing a measure of insulin sensitivity.[13]
Protocol:
-
Animal Preparation: Rats are fasted for a predetermined period (e.g., 4-8 hours) with water available ad libitum.[14][15]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to determine the initial blood glucose concentration.[16]
-
Insulin Administration: Human regular insulin (e.g., 0.75 IU/kg body weight) is injected intraperitoneally (IP).[16]
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[16]
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to assess insulin sensitivity.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and experimental designs is facilitated by visual representations.
Caption: Simplified signaling pathways for Mogrosides and Metformin.
Caption: General experimental workflow for in vivo compound comparison.
Discussion
Both mogrosides and metformin demonstrate significant potential in improving glycemic control in preclinical diabetic models. Metformin primarily acts by activating the LKB1/AMPK signaling pathway, which leads to the inhibition of hepatic gluconeogenesis.[17][18] Mogrosides also appear to exert their effects, at least in part, through the activation of AMPK.[5][19] Additionally, some studies suggest that mogrosides can modulate the PI3K/Akt signaling pathway, leading to increased glucose transporter expression and glycogen synthesis.[6]
It is important to note that the majority of the research on mogrosides has been conducted using extracts rather than purified individual compounds. Therefore, the observed effects could be due to the synergistic action of multiple mogrosides and other phytochemicals present in the extracts.
Conclusion
Metformin remains the gold standard for oral anti-diabetic therapy. However, mogrosides show promise as potential therapeutic agents or functional food ingredients for the management of hyperglycemia. Further research is warranted to elucidate the specific mechanisms of action of individual mogrosides, including this compound, and to conduct head-to-head comparative studies with established drugs like metformin. This will be crucial for determining their potential clinical utility in the prevention and treatment of diabetes and related metabolic disorders.
References
- 1. protocols.io [protocols.io]
- 2. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 3. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 4. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of a Siraitia grosvenori extract containing mogrosides on the cellular immune system of type 1 diabetes mellitus mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An investigation on body weights, blood glucose levels and pituitary-gonadal axis hormones in diabetic and metformin-treated diabetic female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Does Metformin Protect Against Diabetic Retinopathy in Albino Rats? An Immunohistochemical Study [gavinpublishers.com]
- 11. Glucose Tolerance Test in Mice [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Insulin tolerance test and glucose tolerance test [bio-protocol.org]
- 15. Insulin tolerance test [bio-protocol.org]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Siamenoside I versus Mogroside IA-(1-3)-glucopyranoside sweetness potency.
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-expanding landscape of high-potency sweeteners, two compounds derived from the monk fruit (Siraitia grosvenorii) have garnered significant attention: Siamenoside I and Mogroside V. This guide provides a detailed comparison of their sweetness potency, supported by available experimental data. While information on Mogroside IA-(1-3)-glucopyranoside remains limited, this analysis focuses on the two more extensively studied mogrosides to inform research and development in the fields of food science and pharmaceuticals.
Sweetness Potency: A Quantitative Comparison
Siamenoside I consistently emerges as the sweeter of the two compounds in sensory evaluations. While both are significantly sweeter than sucrose (B13894), Siamenoside I exhibits a higher sweetness intensity. The table below summarizes the reported sweetness potencies.
| Compound | Sweetness Potency (relative to sucrose) | Notes |
| Siamenoside I | ~563 times sweeter than a 5% sucrose solution[1] | Reported to have a cleaner taste profile with a faster onset of sweetness compared to Mogroside V. |
| Mogroside V | 250-425 times sweeter than sucrose[2] | The most abundant mogroside in monk fruit extract. |
| This compound | Data not available | Isolated from Siraitia grosvenorii, but quantitative sweetness data is not readily available in the reviewed literature.[3][4][5] |
One study directly states that Siamenoside I is approximately 1.5 times sweeter than Mogroside V, further supporting its superior potency.
The Science of Sweet: The T1R2/T1R3 Signaling Pathway
The sweet taste of both Siamenoside I and Mogroside V is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells in the taste buds. The binding of these sweet compounds to the receptor initiates a downstream signaling cascade, ultimately leading to the perception of sweetness.
Experimental Protocols for Sweetness Evaluation
The determination of sweetness potency relies on rigorous sensory evaluation protocols involving trained human panelists. While specific protocols for a direct comparison of Siamenoside I and Mogroside V are not detailed in the available literature, a general workflow can be outlined.
Key Steps in Sensory Evaluation:
-
Panelist Selection and Training: A panel of trained individuals is selected based on their sensory acuity. Training involves familiarization with basic tastes and the use of intensity rating scales.[6][7]
-
Reference Standard: Sucrose solutions of varying concentrations are used as a reference to anchor the sweetness intensity scale.
-
Sample Preparation: Solutions of Siamenoside I and Mogroside V are prepared at various concentrations in purified water.
-
Testing Method: A common method is magnitude estimation , where panelists assign a numerical value to the perceived sweetness intensity of a sample relative to the reference sucrose solutions.
-
Data Analysis: The data from the panelists are collected and statistically analyzed to determine the concentration of the sweetener that is equi-sweet to a given concentration of sucrose. This is used to calculate the sweetness potency.
Conclusion
The available data strongly indicates that Siamenoside I possesses a higher sweetness potency than Mogroside V. This, combined with reports of a more favorable taste profile, suggests its potential as a superior natural high-potency sweetener. However, the significantly lower natural abundance of Siamenoside I compared to Mogroside V presents a challenge for its widespread use. Further research is warranted to fully characterize the sensory properties of both compounds and to explore the potential of less abundant mogrosides like this compound. A deeper understanding of the structure-activity relationships among mogrosides will be crucial for the development of next-generation sweeteners with optimized taste and metabolic profiles.
References
- 1. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does Mogroside V Compare To Sugar Or Other Sweeteners? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 3. This compound [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 7. Training of a Sensory Panel and its Correlation with Instrumental Methods: Texture of a Pseudo Plastic. [foodandnutritionjournal.org]
A Comparative Analysis of the Antioxidant Capacity of Various Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant capacity of various mogrosides, the sweetening compounds extracted from monk fruit (Siraitia grosvenorii). Mogrosides have garnered significant interest for their potential health benefits, including their antioxidant properties, which may play a role in mitigating oxidative stress-related diseases.[1] This document summarizes key experimental data, details relevant methodologies, and visualizes experimental workflows to aid in research and development.
Introduction to Mogrosides and their Antioxidant Potential
Mogrosides are a group of triterpene glycosides responsible for the characteristic sweetness of monk fruit.[1] Beyond their use as natural, non-caloric sweeteners, studies have indicated that mogrosides possess various biological activities, including antioxidant effects.[2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of mogrosides, therefore, presents a promising avenue for therapeutic intervention.
The primary mechanism of action for the antioxidant activity of mogrosides involves the direct scavenging of free radicals.[1] Additionally, some studies suggest that mogrosides may also enhance the body's endogenous antioxidant defense systems. This guide focuses on the comparative in vitro antioxidant capacities of different mogrosides, providing a foundation for further investigation into their physiological relevance.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of different mogrosides has been evaluated using various assays that measure their ability to scavenge different types of free radicals. The following table summarizes the available quantitative data from a comparative study on Mogroside V and 11-oxo-mogroside V. It is important to note that while other mogrosides like Mogroside IV and Siamenoside I are known to possess antioxidant properties, specific comparative quantitative data from standardized assays are not as readily available in the current literature.
| Mogroside | Superoxide (B77818) (O₂⁻) Scavenging EC₅₀ (µg/mL) | Hydrogen Peroxide (H₂O₂) Scavenging EC₅₀ (µg/mL) | Hydroxyl (•OH) Radical Scavenging EC₅₀ (µg/mL) | Reference |
| Mogroside V | - | - | 48.44 | [4] |
| 11-oxo-mogroside V | 4.79 | 16.52 | 146.17 | [4] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of the mogroside required to scavenge 50% of the respective reactive oxygen species. A lower EC₅₀ value indicates a higher antioxidant capacity.
Note: The provided data indicates that 11-oxo-mogroside V is a more potent scavenger of superoxide and hydrogen peroxide radicals compared to Mogroside V.[4] Conversely, Mogroside V demonstrates a stronger capacity for scavenging hydroxyl radicals.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for common in vitro antioxidant capacity assays that have been used to evaluate mogrosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The mogroside samples are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: A specific volume of the mogroside sample is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the mogroside sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Preparation of ABTS•⁺ Solution: The ABTS•⁺ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The mogroside samples are dissolved in a suitable solvent to various concentrations.
-
Reaction Mixture: A small volume of the mogroside sample is added to a fixed volume of the diluted ABTS•⁺ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
IC₅₀ Determination: The IC₅₀ value is determined from a plot of scavenging percentage against sample concentration.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Experimental workflow for the comparative study of mogroside antioxidant capacity.
Caption: Simplified reaction pathway of the DPPH radical scavenging assay.
Conclusion
The available data suggests that different mogrosides exhibit varying degrees of antioxidant capacity against different reactive oxygen species. Specifically, 11-oxo-mogroside V appears to be a more effective scavenger of superoxide and hydrogen peroxide, while Mogroside V shows greater efficacy against hydroxyl radicals.[4] This highlights the importance of evaluating antioxidant potential against a range of ROS to obtain a comprehensive profile.
Further research is warranted to elucidate the antioxidant capacities of a wider array of individual mogrosides, such as Mogroside IV and Siamenoside I, using standardized in vitro assays. Such studies will provide a more complete understanding of the structure-activity relationships of these compounds and their potential for development as therapeutic agents for oxidative stress-related conditions. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers pursuing these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mogroside IA-(1-3)-glucopyranoside: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Mogroside IA-(1-3)-glucopyranoside in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Hazard and Safety Information
The following table summarizes the known information regarding the hazards of similar mogroside compounds. It is recommended to handle this compound with the assumption of similar properties.
| Hazard Classification | Description | Recommendations |
| Physical Hazards | Not classified as flammable or explosive. | Store in a cool, dry place away from strong oxidizing agents. |
| Health Hazards | Not classified as acutely toxic, a skin/eye irritant, or a sensitizer (B1316253) based on available data for similar compounds.[3] However, some related compounds are listed as harmful if swallowed. | Avoid ingestion, inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling. |
| Environmental Hazards | No specific data is available for this compound. It is not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance based on information for similar glycosides.[3] | Prevent release into the environment. Do not discharge into drains or surface water. |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound is based on the principle of treating it as a non-hazardous chemical waste, unless it has been mixed with hazardous substances.
Step-by-Step Disposal Procedure:
-
Assess Contamination: Determine if the this compound waste is pure or has been mixed with other chemicals.
-
Pure Compound: If the waste consists of the pure, unused compound or is in a solution with non-hazardous solvents (e.g., water, ethanol), it can be treated as non-hazardous waste.
-
Mixed Waste: If the compound has been used in experiments and is mixed with hazardous materials (e.g., toxic solvents, reactive chemicals), it must be disposed of as hazardous waste, following the specific protocols for the hazardous components.
-
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid accidental reactions.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, leak-proof container. Ensure the container is properly labeled with the contents.
-
-
Disposal Pathway:
-
Non-Hazardous Waste: Dispose of in accordance with local and institutional regulations for non-hazardous chemical waste. This may involve collection by a designated waste management provider. Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Hazardous Waste: If contaminated with hazardous materials, follow your institution's hazardous waste disposal procedures. This typically involves placing the labeled container in a designated hazardous waste accumulation area for pickup by a certified hazardous waste handler.
-
-
Decontamination: Clean any spills and decontaminate work surfaces and equipment used for handling the compound. Dispose of contaminated cleaning materials (e.g., paper towels, gloves) as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Handling Protocols for Mogroside IA-(1-3)-glucopyranoside
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure to Mogroside IA-(1-3)-glucopyranoside. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Skin Protection | Nitrile or neoprene gloves | Inspect for tears and holes before use. Change gloves immediately if contaminated. |
| Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when handling powders outside of a ventilated enclosure or when there is a risk of aerosolization. |
Operational and Disposal Plans
Handling:
-
Utilize in a well-ventilated area, preferably within a chemical fume hood, to control exposure.
-
Avoid direct contact with the skin and eyes.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Disposal:
-
Dispose of waste in accordance with all applicable local, regional, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Safe Handling Workflow
The following diagram illustrates the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
